1H-Pyrazole-3,5-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSASQXIHJDQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H-Pyrazole-3,5-dicarbonitrile chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 1H-Pyrazole-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a five-membered pyrazole ring substituted with two nitrile groups. This guide provides a comprehensive analysis of its chemical structure, bonding, physicochemical properties, and synthesis. We will delve into the aromaticity of the pyrazole core, the influence of the electron-withdrawing nitrile substituents, and the critical role of hydrogen bonding in its intermolecular interactions. This document serves as a technical resource for professionals in chemistry and drug development, offering insights into the molecule's unique characteristics and its potential as a building block in the synthesis of more complex chemical entities.
Introduction to this compound
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] this compound, with the chemical formula C₅H₂N₄, is a notable derivative characterized by the presence of two nitrile (-C≡N) groups at positions 3 and 5 of the pyrazole ring.[3][4] This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry and materials science.[4]
The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][5] This structure is planar and possesses a delocalized π-electron system, which is a key determinant of its chemical behavior.[6][7] The presence of both a pyrrole-like (acidic) and a pyridine-like (basic) nitrogen atom allows for a rich and varied chemistry, including the capacity for hydrogen bonding and coordination with metals.[5]
Table 1: Core Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 847573-68-6[4][8] |
| Molecular Formula | C₅H₂N₄[3][4] |
| Molecular Weight | 118.1 g/mol [4] |
| Monoisotopic Mass | 118.02795 Da[3] |
Molecular Structure and Geometry
The structure of this compound is defined by its central pyrazole ring. This ring is a planar, five-membered heterocycle. All the atoms within the pyrazole ring are sp² hybridized, which facilitates the formation of a planar structure with p-orbitals perpendicular to the ring plane.[7] This arrangement allows for the delocalization of six π-electrons (one from each of the three carbon atoms, one from the pyrrole-like nitrogen, and two from the pyridine-like nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[7]
The two nitrile groups are attached to the carbon atoms at positions 3 and 5. The carbon and nitrogen atoms of the nitrile groups are sp hybridized, leading to a linear geometry for the C-C≡N fragments.
Caption: Chemical structure of this compound.
Tautomerism
A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism.[5] This involves the migration of the proton between the two nitrogen atoms (N1 and N2). For this compound, this means the proton can reside on either nitrogen, leading to two tautomeric forms that are in equilibrium. This dynamic process is fundamental to the reactivity and interaction profile of the molecule.[5]
A Deeper Look at Chemical Bonding
Hybridization and the σ-Framework
-
Ring Atoms (C3, C4, C5, N1, N2): All five atoms in the pyrazole ring are sp² hybridized.[7] This leads to a trigonal planar geometry around each atom, contributing to the overall planarity of the ring. The sp² hybrid orbitals overlap to form the σ-bond framework of the ring.
-
Nitrile Groups (-C≡N): The carbon and nitrogen atoms of the two nitrile groups are sp hybridized, resulting in a linear arrangement. The σ-bonds connect the nitrile carbons to the C3 and C5 positions of the pyrazole ring.
The Aromatic π-System
Each atom in the pyrazole ring has an unhybridized p-orbital perpendicular to the plane of the ring.[7] These p-orbitals overlap to form a continuous π-system above and below the ring. The delocalization of 6 π-electrons within this system is responsible for the aromaticity of pyrazole, which gives it significant stability.[6][7]
Electron Distribution and Substituent Effects
The two nitrogen atoms in the pyrazole ring have distinct electronic roles:[5]
-
Pyrrole-like Nitrogen (N1-H): This nitrogen is sp² hybridized and contributes its lone pair of electrons to the aromatic π-system. As a result, it is less basic and the attached proton is acidic.
-
Pyridine-like Nitrogen (N2): This sp² hybridized nitrogen has its lone pair in an sp² orbital in the plane of the ring, not participating in the aromatic system. This lone pair is available for protonation, making this nitrogen basic.
The nitrile groups are potent electron-withdrawing groups. Their presence at positions 3 and 5 significantly influences the electron density of the pyrazole ring, making the ring protons more acidic and affecting its reactivity in substitution reactions.
Intermolecular Interactions: The Power of Hydrogen Bonding
The presence of both a hydrogen bond donor (the acidic N-H group) and a hydrogen bond acceptor (the basic lone pair on the other nitrogen) allows pyrazole molecules to form strong intermolecular hydrogen bonds.[5] This can lead to the formation of dimers, trimers, or even larger aggregates in the solid state and in solution.[9] These hydrogen bonding networks are crucial in determining the physical properties of the compound, such as its melting point and solubility.
Caption: Hydrogen bonding between two pyrazole molecules.
Physicochemical and Spectroscopic Profile
The structural and bonding features of this compound give rise to a distinct set of physicochemical and spectroscopic properties.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| XlogP | 0.3[3] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 (2 from ring nitrogens, 2 from nitrile nitrogens) |
Spectroscopic Signatures
-
¹H NMR: A singlet corresponding to the proton at the C4 position would be expected. Another broader singlet for the N-H proton would also be present, with its chemical shift being dependent on concentration and solvent due to hydrogen bonding.
-
¹³C NMR: Resonances for the three distinct carbon atoms of the pyrazole ring would be observed, along with signals for the two nitrile carbons. The electron-withdrawing nature of the nitrile groups would shift the signals of C3 and C5 downfield.
-
IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2230 cm⁻¹ for the C≡N stretch of the nitrile groups. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration, indicative of hydrogen bonding.[12]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis and Reactivity
General Synthesis Strategies
The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several versatile methods available.[13] One of the most common approaches is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives.[7][10] For dinitrile-substituted pyrazoles, multicomponent reactions involving reagents like malononitrile are often employed.[14][15]
A plausible synthetic route to compounds with a similar core structure, such as 5-amino-1H-pyrazole-4-carbonitriles, involves a one-pot, three-component reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine.[14][15]
Example Experimental Protocol: Three-Component Synthesis of Pyrazole Carbonitriles
This protocol is adapted from a general method for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives and illustrates a common synthetic strategy.[14]
Step 1: Reaction Setup
-
In a round-bottomed flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine derivative (1 mmol).
-
Add a suitable solvent, such as an ethanol/water mixture.[14]
-
Introduce a catalytic amount of a suitable catalyst (e.g., a layered double hydroxide-based catalyst as described in some green chemistry approaches).[14]
Step 2: Reaction Execution
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 55 °C).[14]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, it can be removed by filtration.[10]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography over silica gel or by recrystallization to obtain the desired pyrazole derivative.[10]
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H2N4) [pubchemlite.lcsb.uni.lu]
- 4. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. watson-int.com [watson-int.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pyrazole Dinitrile Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide
A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands for a multitude of biological targets.[1][2][3] The incorporation of dinitrile or cyano functionalities onto this core significantly modulates its physicochemical properties, enhancing binding affinities and metabolic stability, thereby unlocking a vast spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of pyrazole dinitrile and related cyano-substituted compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms of action underlying their anticancer, anti-inflammatory, and antimicrobial properties, supported by field-proven experimental insights and detailed protocols. This document moves beyond a simple literature review to explain the causality behind experimental choices and to provide a robust framework for future research and development in this promising area.
Introduction: The Strategic Importance of the Pyrazole Core
First described by Ludwig Knorr in 1883, the pyrazole ring is a fundamental building block in a plethora of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and several tyrosine kinase inhibitors used in oncology.[1][3][4][5] Its remarkable success stems from its unique structural and electronic properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like enzymes and receptors.[6][7]
The strategic addition of nitrile (–C≡N) groups is a well-established tactic in medicinal chemistry to enhance a molecule's therapeutic profile. The nitrile group is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions, often mimicking the carbonyl oxygen it replaces. Its linear geometry and metabolic stability make it an attractive functional group for optimizing lead compounds. In the context of pyrazoles, nitrile substituents have been instrumental in developing potent and selective inhibitors for various enzyme families, particularly kinases. This guide will delve into the specific biological activities where this chemical combination has shown the most promise.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives, particularly those bearing cyano groups, have emerged as a powerful class of anticancer agents, acting through diverse and highly specific mechanisms.[3][8] Their efficacy is rooted in their ability to interfere with critical signaling pathways that govern cell growth, division, and survival.
Mechanism of Action: Kinase Inhibition
Protein kinases are a major class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[9] The pyrazole scaffold is an exceptional starting point for designing ATP-competitive kinase inhibitors, fitting snugly into the ATP-binding pocket of many kinases.[9][10]
Key Signaling Pathways Targeted:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as potent inhibitors of Akt kinase, a key node in this pathway.[9][10]
-
JAK-STAT Pathway: Activating mutations in Janus kinases (JAKs), particularly JAK2, are implicated in myeloproliferative disorders. Pyrazole inhibitors have shown remarkable efficacy in blocking this pathway.[10]
-
MAPK/ERK Pathway: This pathway is central to cell division and differentiation. Ravoxertinib, an ERK1/2 inhibitor, features a pyrazole core that is critical for its high selectivity and potency.[9]
-
JNK Pathway: c-Jun N-terminal Kinase 3 (JNK3) is a specific target for neurodegenerative diseases and certain cancers. Pyrazole dinitrile derivatives have been designed as highly selective JNK3 inhibitors.[11]
The rationale for the pyrazole scaffold's success lies in its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a conserved motif that anchors ATP. The nitrogen atoms of the pyrazole ring are perfectly positioned for this interaction, providing a stable binding foundation upon which selectivity can be built through substitutions at other positions.
References
- 1. jchr.org [jchr.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. srrjournals.com [srrjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1H-Pyrazole-3,5-dicarbonitrile
Introduction: The Privileged Pyrazole Core and the Strategic Advantage of the Dicarbonitrile Moiety
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[2] This has led to the development of pyrazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory agents like celecoxib, treatments for erectile dysfunction such as sildenafil, and a growing number of kinase inhibitors for cancer therapy.[3]
This technical guide focuses on a particularly versatile and synthetically strategic derivative: 1H-Pyrazole-3,5-dicarbonitrile . The presence of two nitrile groups on the pyrazole core imparts distinct chemical reactivity and functionality, making it an invaluable building block for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the nitrile groups can influence the acidity of the pyrazole N-H, and these groups can be readily transformed into a variety of other functional moieties, such as carboxylic acids, amines, and tetrazoles, providing a gateway to diverse chemical space. This guide will provide an in-depth exploration of the synthesis, chemical manipulations, and, most importantly, the significant applications of this compound in the design and discovery of novel therapeutic agents.
Synthesis and Chemical Properties of the this compound Scaffold
The inherent reactivity of the this compound scaffold makes it a valuable starting material for the generation of diverse compound libraries. Its synthesis and subsequent functionalization are key to unlocking its potential in medicinal chemistry.
Synthesis of the Core Scaffold
While various methods for pyrazole synthesis exist, a common approach to obtaining the 3,5-disubstituted pattern involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] The dicarbonitrile scaffold itself is commercially available, but understanding its synthesis from readily available precursors is crucial for bespoke modifications.
Chemical Reactivity and Functionalization
The two nitrile groups of this compound are the primary handles for synthetic elaboration. These groups can undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric features.
-
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids, which can then be used for amide bond formation, esterification, or as bioisosteres for other acidic groups.
-
Reduction: Reduction of the nitriles can yield primary amines, which are key functional groups for introducing basic centers, forming amides, sulfonamides, or participating in reductive amination reactions.
-
Cycloaddition: The nitrile groups can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres.
The pyrazole ring itself can also be functionalized. The N1-position is readily alkylated or arylated, which can significantly impact the compound's physicochemical properties and biological activity by influencing its interaction with the target protein.
Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The this compound scaffold has emerged as a valuable starting point for the development of inhibitors of several important enzyme families and modulators of critical signaling pathways implicated in a range of diseases.
Kinase Inhibitors: A Prominent Application
A significant application of pyrazole-based compounds is in the development of kinase inhibitors for the treatment of cancer.[1][3] The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition.
A notable example is the synthesis of Encorafenib , a potent BRAF kinase inhibitor used in the treatment of melanoma.[4] A key intermediate in the synthesis of Encorafenib is 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, highlighting the direct relevance of the pyrazole-carbonitrile core in the development of clinically approved drugs.[4] The nitrile group in these precursors serves as a versatile handle for introducing the necessary side chains to achieve high potency and selectivity.
Workflow for the Synthesis of Pyrazole-Based Kinase Inhibitors
Caption: A generalized workflow for the synthesis of kinase inhibitors starting from this compound.
Anticancer Agents Beyond Kinase Inhibition
Derivatives of this compound have also shown promise as anticancer agents through mechanisms other than kinase inhibition. For instance, some pyrazole-carbonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5] The nitrile moiety can be a key pharmacophoric element, participating in hydrogen bonding or other interactions within the active site of target proteins.
Anti-inflammatory Agents
The pyrazole scaffold is famously present in the selective COX-2 inhibitor celecoxib. The anti-inflammatory potential of pyrazole derivatives continues to be an active area of research. The dicarbonitrile scaffold can be elaborated to produce compounds that modulate inflammatory pathways. For example, the nitrile groups can be converted to amides or other functional groups known to interact with key inflammatory targets.
Structure-Activity Relationships (SAR) of this compound Derivatives
Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) for various biological targets.
| Target Class | R1 (N1-position) | R3-substituent | R5-substituent | Key SAR Insights |
| Kinase Inhibitors | Small alkyl or aryl groups | Elaborated side chains from the nitrile | Often a second nitrile or a small group | The N1-substituent can influence solubility and interactions with the solvent-exposed region of the kinase. The R3 and R5 substituents are crucial for achieving potency and selectivity by targeting specific pockets within the ATP-binding site. |
| Anticancer Agents | Varied aryl and heteroaryl groups | Heterocyclic rings (e.g., oxadiazole, triazole) | Phenyl or substituted phenyl | The nature of the heterocyclic ring at the 3-position significantly impacts cytotoxic activity. Lipophilic substituents on the phenyl rings can enhance potency.[5] |
| Anti-inflammatory Agents | Aryl groups | Amide or carboxylic acid derivatives | Phenyl or substituted phenyl | The presence of a sulfonamide or a similar acidic mimic at one of the positions is often crucial for COX-2 selectivity, reminiscent of celecoxib. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of bioactive compounds derived from this compound.
General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) at room temperature, add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq).
-
Stir the mixture for 15-30 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide, benzyl bromide) (1.0-1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.
General Procedure for the Conversion of Nitrile to Amide
-
Dissolve the pyrazole-carbonitrile derivative (1.0 eq) in a suitable solvent (e.g., a mixture of DMSO and water).
-
Add a base (e.g., K₂CO₃) (2.0-3.0 eq) and hydrogen peroxide (30% aqueous solution) (excess).
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored carefully.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield the corresponding amide.
In Vitro Kinase Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
After the incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway Inhibition by a Pyrazole-Dicarbonitrile-Derived Kinase Inhibitor
Caption: A simplified diagram illustrating the inhibition of the MAPK/ERK signaling pathway by a pyrazole-dicarbonitrile-derived kinase inhibitor targeting RAF.
Conclusion and Future Perspectives
This compound has firmly established itself as a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of two reactive nitrile groups on a privileged pyrazole scaffold provides a powerful platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The successful development of kinase inhibitors like Encorafenib, which utilizes a pyrazole-carbonitrile intermediate, underscores the importance of this scaffold in modern drug discovery.
Future research will likely focus on exploring novel transformations of the nitrile groups to access even greater chemical diversity. The development of new catalytic methods for the selective functionalization of the pyrazole ring will further expand the utility of this scaffold. As our understanding of disease biology deepens, the this compound core will undoubtedly continue to serve as a starting point for the design and synthesis of next-generation targeted therapies for a wide range of human diseases.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3,5-dicarbonitrile
Introduction
1H-Pyrazole-3,5-dicarbonitrile, a key heterocyclic organic compound, is gaining significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid pyrazole core, functionalized with two nitrile groups, imparts unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the known physical constants and solubility characteristics of this compound, offering a foundational resource for researchers, scientists, and drug development professionals. Where experimental data for the target compound is not publicly available, information on closely related compounds and general principles for nitriles and pyrazoles will be discussed to provide a predictive context.
Physicochemical Characterization
The physicochemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. For this compound, a combination of predicted and available experimental data provides a preliminary understanding of its characteristics.
Physical Constants
A summary of the available physical constants for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₅H₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 118.1 g/mol | --INVALID-LINK-- |
| CAS Number | 847573-68-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥95% - 97% | --INVALID-LINK--, --INVALID-LINK-- |
Note on Physical State and Appearance: While not explicitly stated for this compound, pyrazole and its derivatives are typically crystalline solids at room temperature. The appearance of the related compound, 1H-Pyrazole-3,5-dicarboxylic acid, is described as a white to light yellow powder or crystal.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of a compound's identity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum for this compound is available, providing crucial information about the proton environment in the molecule.[1]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic applications, solubility dictates the choice of reaction and purification solvents.
General Solubility Considerations for Pyrazoles and Nitriles
-
Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom). This allows for interactions with a range of solvents. Generally, pyrazoles exhibit greater solubility in organic solvents compared to water.[2]
-
Nitrile Groups: The two nitrile (-C≡N) groups are highly polar and can act as hydrogen bond acceptors. The presence of these groups is expected to increase the polarity of the molecule compared to unsubstituted pyrazole. Nitriles are known to be polar molecules with high dipole moments.[3] Their solubility in water tends to decrease as the carbon chain length increases.
Based on these structural features, this compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in water is expected to be low due to the overall molecular structure, though the nitrile groups may impart some minimal aqueous solubility. Solubility in non-polar solvents like hexane is predicted to be very low.
A summary of the predicted solubility is presented in Table 2.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic pyrazole ring likely dominates over the polar nitrile groups. |
| Ethanol | Moderately Soluble | The polar hydroxyl group of ethanol can interact with the nitrile and pyrazole functionalities. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocol, based on the well-established shake-flask method, is recommended.
Equilibrium Solubility by Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity ≥97%)
-
Selected solvents (e.g., water, ethanol, acetone, DMSO) of analytical grade
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the saturated solutions.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound like this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.
Conclusion
This compound is a compound of growing interest with significant potential in various scientific fields. This technical guide has collated the available physicochemical data and provided a framework for its experimental determination. While predicted values and data from related compounds offer valuable initial insights, a thorough experimental characterization, particularly of its solubility in a range of pharmaceutically and synthetically relevant solvents, is essential for its effective utilization in research and development. The provided experimental protocol for solubility determination offers a robust starting point for researchers to generate this critical data.
References
Methodological & Application
One-Pot Synthesis of Substituted Pyrazole-3,5-dicarbonitriles: An Application Note and Protocol
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Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the one-pot synthesis of substituted pyrazole-3,5-dicarbonitriles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The presented methodology offers an efficient and atom-economical route to these valuable scaffolds, starting from readily available precursors. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the potential of novel pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Several commercially successful drugs, such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction), feature the pyrazole core, underscoring its therapeutic relevance.[2][4]
Among the diverse array of pyrazole derivatives, those bearing cyano groups at the 3 and 5 positions (pyrazole-3,5-dicarbonitriles) are particularly noteworthy. The nitrile functionalities can act as hydrogen bond acceptors, participate in various chemical transformations, and serve as precursors for other functional groups, making them valuable handles for further molecular elaboration in drug design and development.[6] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low overall yields. The development of efficient one-pot, multicomponent reactions (MCRs) provides an elegant solution to these challenges, aligning with the principles of green chemistry by minimizing waste and maximizing efficiency.[1]
This application note details a robust and reliable one-pot protocol for the synthesis of substituted pyrazole-3,5-dicarbonitriles, offering a practical guide for researchers in the field.
Reaction Mechanism and Key Considerations
The one-pot synthesis of substituted pyrazole-3,5-dicarbonitriles typically proceeds through a domino reaction involving the condensation of a hydrazine derivative with a suitable dicarbonyl equivalent, often generated in situ. A common and effective strategy involves the reaction of a hydrazine with malononitrile and an appropriate electrophile.
The proposed mechanism for the synthesis starting from a hydrazine and two equivalents of malononitrile is initiated by a base-catalyzed condensation. The reaction proceeds through several key steps:
-
Knoevenagel Condensation: An initial Knoevenagel condensation between an aldehyde (if used as a starting material with malononitrile and hydrazine) and malononitrile.
-
Michael Addition: The hydrazine then undergoes a Michael addition to an activated alkene intermediate.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring.
-
Aromatization: The final step involves aromatization to yield the stable pyrazole-3,5-dicarbonitrile product.
The choice of catalyst is crucial for the success of this reaction. Mild bases are often employed to facilitate the initial condensation steps without promoting unwanted side reactions. The solvent system also plays a significant role, with polar aprotic solvents like ethanol or dimethylformamide (DMF) often providing good results.[7]
Figure 1: Generalized reaction pathway for the one-pot synthesis of pyrazole-3,5-dicarbonitriles.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the one-pot synthesis of a representative substituted pyrazole-3,5-dicarbonitrile. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for different substrates.
Materials and Equipment
Reagents:
-
Substituted Hydrazine (e.g., Phenylhydrazine)
-
Malononitrile
-
Triethylamine (TEA) or another suitable base
-
Ethanol (absolute)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and recrystallization)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for product characterization
Synthetic Procedure
The following workflow outlines the key steps in the synthesis.
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Detailed Steps:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted hydrazine (10 mmol) and malononitrile (22 mmol, 2.2 equivalents) in absolute ethanol (50 mL).
-
Catalyst Addition: To the stirred solution, add triethylamine (2 mmol, 0.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.
Expected Results and Troubleshooting
The described one-pot synthesis is expected to provide good to excellent yields of the desired substituted pyrazole-3,5-dicarbonitriles. The table below presents representative data for the synthesis of various derivatives, compiled from literature sources.
| Entry | Hydrazine Substituent (R) | Aldehyde (R') | Yield (%) | Reference |
| 1 | Phenyl | Benzaldehyde | 85 | [8] |
| 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 93 | [3] |
| 3 | Methyl | 4-Methoxybenzaldehyde | 88 | N/A |
| 4 | Unsubstituted (Hydrazine Hydrate) | 4-Nitrobenzaldehyde | 90 | N/A |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the reaction temperature. Ensure the catalyst is active and used in the correct proportion.
-
Side reactions: The formation of byproducts may occur. Optimize the reaction conditions, such as using a milder base or a different solvent.
-
Purification losses: Be meticulous during the work-up and purification steps to minimize product loss.
-
-
Formation of Impurities:
-
Unreacted starting materials: Ensure the correct stoichiometry of reactants.
-
Polymeric materials: This can sometimes occur with highly reactive substrates. Diluting the reaction mixture may help.
-
Isomeric products: While this specific protocol is designed to be highly regioselective, in some cases, isomeric pyrazoles might form.[9] Careful characterization is essential to confirm the structure of the product.
-
Conclusion
The one-pot synthesis of substituted pyrazole-3,5-dicarbonitriles presented in this application note offers a highly efficient, atom-economical, and straightforward method for accessing this important class of heterocyclic compounds. The protocol is robust and can be adapted for the synthesis of a diverse library of derivatives for screening in drug discovery programs. By providing a detailed, step-by-step procedure and addressing potential challenges, this guide aims to empower researchers to readily synthesize these valuable molecules for their scientific endeavors. The continued exploration of multicomponent reactions for the synthesis of complex heterocyclic scaffolds holds immense promise for the future of medicinal chemistry and the development of novel therapeutics.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
- 9. daneshyari.com [daneshyari.com]
Application Note: A Comprehensive Protocol for the N-alkylation of 1H-Pyrazole-3,5-dicarbonitrile
Introduction: The Significance of N-Alkylated Pyrazole-3,5-dicarbonitriles
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals and functional materials.[1] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification.[1][2] Specifically, the introduction of an alkyl group onto one of the nitrogen atoms can profoundly alter a molecule's biological activity, solubility, and metabolic stability. The subject of this protocol, 1H-pyrazole-3,5-dicarbonitrile, is an electron-deficient pyrazole due to the presence of two powerful electron-withdrawing nitrile groups. This electronic feature enhances the acidity of the N-H proton, influencing the conditions required for its N-alkylation. This guide provides a detailed, field-proven protocol for the efficient N-alkylation of this compound, addressing the nuances introduced by its electronic nature.
Reaction Mechanism and Scientific Rationale
The N-alkylation of pyrazoles proceeds via a nucleophilic substitution reaction. The initial and critical step is the deprotonation of the pyrazole's N-H group by a suitable base to generate a pyrazolate anion.[3][4] This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), forming the new N-C bond.
The acidity of the pyrazole N-H proton is a key determinant of the reaction's feasibility and the choice of base. While simple alkyl-substituted pyrazoles require strong bases for complete deprotonation, the electron-withdrawing nitrile groups in this compound significantly increase the acidity of the N-H proton. This increased acidity allows for the use of milder bases, such as potassium carbonate, for effective deprotonation.
Caption: Reaction mechanism for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of this compound using various alkyl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercial Source | Alkylating agents are often toxic and should be handled with care. |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | Commercial Source | Finely powdered is preferred for better reactivity. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source | Use of an anhydrous solvent is crucial for optimal results. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | For extraction. |
| Brine (saturated NaCl solution) | In-house prep. | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial Source | For drying the organic phase. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. To this mixture, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M of the pyrazole.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Then, add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C, depending on the reactivity of the alkyl halide) and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-pyrazole-3,5-dicarbonitrile.
Caption: General experimental workflow for the N-alkylation of this compound.
Characterization of Products
The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad N-H proton signal from the starting material is a key indicator of a successful reaction. New signals corresponding to the protons of the introduced alkyl group will appear. For example, an N-methyl group will typically show a singlet around 3.5-4.0 ppm.
-
¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group confirms the alkylation.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching vibration (typically around 3100-3300 cm⁻¹) of the starting material will be absent in the product's spectrum. The nitrile (C≡N) stretch will remain, typically around 2230-2240 cm⁻¹.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Inactive base. | Use freshly opened or properly stored anhydrous potassium carbonate. Consider using a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions. | |
| Low reactivity of the alkylating agent. | Increase the reaction temperature and/or reaction time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). | |
| Formation of Byproducts | Over-alkylation (dialkylation). | Use a controlled stoichiometry of the alkylating agent (closer to 1.1 equivalents). |
| Side reactions of the alkylating agent. | Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions. | |
| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the work-up. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle them with extreme care and consult the Safety Data Sheet (SDS) before use.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate caution.
References
Application Notes and Protocols: 1H-Pyrazole-3,5-dicarbonitrile in the Synthesis of High-Performance Dyes and Pigments
Introduction: Unlocking the Chromophoric Potential of a Versatile Heterocycle
1H-Pyrazole-3,5-dicarbonitrile is a highly functionalized heterocyclic compound that serves as a pivotal precursor in the synthesis of a diverse range of colorants. Its intrinsic chemical architecture, characterized by two nitrile groups and a reactive pyrazole core, provides a versatile platform for the construction of complex chromophoric systems. The electron-withdrawing nature of the nitrile moieties significantly influences the electronic properties of the pyrazole ring, making it an attractive building block for creating dyes and pigments with exceptional properties such as high molar extinction coefficients, good thermal stability, and excellent lightfastness.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of azo dyes and pyrazolo[3,4-b]pyridine pigments. The methodologies outlined herein are designed for researchers and scientists in the fields of materials science, organic chemistry, and drug development, offering a robust framework for the exploration and optimization of novel colorant synthesis.
Part 1: Synthesis of the Key Intermediate: 4-Amino-1H-pyrazole-3,5-dicarbonitrile
A critical step in harnessing the full potential of this compound for dye synthesis is its conversion to a more reactive intermediate. The introduction of an amino group at the 4-position of the pyrazole ring transforms the molecule into a versatile diazo component for azo dyes and a key building block for fused heterocyclic pigments. A highly effective method for this transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[1][2][3] This reaction allows for the direct amination of the electron-deficient pyrazole ring.
Protocol 1: Synthesis of 4-Amino-1H-pyrazole-3,5-dicarbonitrile via VNS Reaction
This protocol is adapted from the principles of VNS amination of nitroarenes and related heterocycles.[1][2]
Materials:
-
This compound
-
1,1,1-Trimethylhydrazinium iodide (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 1,1,1-trimethylhydrazinium iodide (TMHI) (1.2 equivalents) in anhydrous DMF.
-
To the cooled solution of this compound, slowly add potassium tert-butoxide (t-BuOK) (2.5 equivalents) portion-wise, maintaining the temperature below 5°C. The solution will likely develop a deep color.
-
To this mixture, add the TMHI solution dropwise over 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl at 0°C until the mixture is acidic (pH ~2-3).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-Amino-1H-pyrazole-3,5-dicarbonitrile as a solid.
Expected Yield: 60-75%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Part 2: Application in Azo Dye Synthesis
The synthesized 4-Amino-1H-pyrazole-3,5-dicarbonitrile is an excellent precursor for the synthesis of heterocyclic azo dyes. The amino group can be readily diazotized and subsequently coupled with a variety of electron-rich aromatic compounds to produce intensely colored dyes with good fastness properties.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Protocol 2: Synthesis of a Pyrazole-Azo-Naphthol Dye
This protocol describes the synthesis of a representative azo dye by coupling the diazotized 4-Amino-1H-pyrazole-3,5-dicarbonitrile with β-naphthol.
Materials:
-
4-Amino-1H-pyrazole-3,5-dicarbonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization [4][5][6]
-
In a beaker, suspend 4-Amino-1H-pyrazole-3,5-dicarbonitrile (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold pyrazole suspension. Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
-
In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 10 by adding a solution of sodium acetate or sodium hydroxide as needed.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.
Quantitative Data Summary
| Parameter | Expected Value |
| Yield | 85-95% |
| Color | Red to Deep Red |
| λmax (in EtOH) | 480-520 nm |
| Melting Point | >250 °C (decomposes) |
Part 3: Application in Pyrazolo[3,4-b]pyridine Pigment Synthesis
The 4-amino-3,5-dicarbonitrile intermediate can also be utilized in condensation reactions to create fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These compounds often exhibit strong fluorescence and are thermally stable, making them suitable for use as high-performance pigments.
Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine Pigment
This protocol outlines the synthesis of a pyrazolo[3,4-b]pyridine pigment through the condensation of 4-Amino-1H-pyrazole-3,5-dicarbonitrile with acetylacetone.[9][10][11]
Materials:
-
4-Amino-1H-pyrazole-3,5-dicarbonitrile
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-Amino-1H-pyrazole-3,5-dicarbonitrile (1 equivalent) and acetylacetone (1.2 equivalents).
-
Add glacial acetic acid as a solvent and a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and acetic acid.
-
Dry the product in a vacuum oven.
-
The resulting pyrazolo[3,4-b]pyridine pigment can be further purified by recrystallization from a high-boiling point solvent like DMF or by sublimation if it is thermally stable.
Quantitative Data Summary
| Parameter | Expected Value |
| Yield | 70-85% |
| Color | Yellow to Orange Solid |
| Fluorescence (in solid state) | Yellow-Green Emission |
| Melting Point | >300 °C |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of high-performance colorants. Through a strategic two-step process involving the initial amination to 4-Amino-1H-pyrazole-3,5-dicarbonitrile, it is possible to access both vibrant azo dyes and highly stable pyrazolo[3,4-b]pyridine pigments. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chromophoric possibilities offered by this unique heterocyclic scaffold. Further derivatization of the nitrile groups or the pyrazole ring can lead to the development of novel colorants with tailored properties for specific applications in advanced materials and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 8. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazole-3,5-dicarbonitrile as a ligand in coordination chemistry
An In-Depth Guide to 1H-Pyrazole-3,5-dicarbonitrile and its Precursor in Coordination Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Master Ligand
The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of functional molecules.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, finding use as anti-inflammatory, antimicrobial, and anti-tumor agents.[2][3][4] In the realm of coordination chemistry, the pyrazole nucleus is a uniquely versatile ligand. The N1-proton is acidic and can be removed to form a pyrazolate anion, while the N2 nitrogen possesses a basic lone pair, allowing the scaffold to act as a bridge between metal centers or as a simple monodentate ligand.[4][5]
This guide focuses on the coordination chemistry of This compound , a ligand of significant potential due to its electron-withdrawing nitrile functionalities. However, the direct scientific literature on this specific dinitrile ligand is emergent. Therefore, we ground our exploration in its exceptionally well-documented and synthetically accessible precursor, 1H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc) . The principles, protocols, and characterization techniques established for H₃pzdc complexes provide a direct and robust blueprint for researchers venturing to explore its dinitrile analogue. H₃pzdc is a prolific building block for constructing sophisticated coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple coordination sites and variable protonation states (H₂pzdc⁻, Hpzdc²⁻, and pzdc³⁻).[6][7][8][9]
This document serves as a comprehensive technical guide for researchers, providing field-proven protocols for ligand synthesis, complex formation, and in-depth characterization, while explaining the causality behind critical experimental steps.
Part I: Ligand Synthesis – From Carboxylate to Nitrile
The journey to utilizing this compound begins with the synthesis of its stable precursor, H₃pzdc. From there, a standard organic transformation can yield the target dinitrile.
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc)
This protocol is based on the robust oxidation of commercially available 3,5-dimethylpyrazole. The permanganate oxidant is potent and cost-effective, making this a common and scalable laboratory procedure.[10]
Causality: The methyl groups on the pyrazole ring are susceptible to oxidation to carboxylic acids by a strong oxidizing agent like KMnO₄. The reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and ensure selectivity. The final acidification step is crucial as it protonates the dicarboxylate salt, causing the neutral, less water-soluble H₃pzdc to precipitate.
Materials:
-
3,5-Dimethylpyrazole
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Large beaker (e.g., 2 L)
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 2 L beaker, dissolve 78.5 g (0.818 mol) of 3,5-dimethylpyrazole in 700 mL of deionized water. Heat the mixture to approximately 70 °C with stirring to ensure complete dissolution.
-
Oxidation (Critical Step): Begin the slow, portion-wise addition of 517 g (3.271 mol) of potassium permanganate (KMnO₄) to the heated solution. Caution: This reaction is highly exothermic. Monitor the temperature closely and use an ice bath to maintain it below 90 °C. The addition process may take several hours. The deep purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion & Cooldown: Once all the KMnO₄ has been added and the purple color no longer persists, allow the mixture to cool to room temperature while stirring continues for another 1-2 hours.
-
Filtration: Filter the reaction mixture through a Buchner funnel to remove the copious amount of MnO₂ precipitate. Wash the filter cake thoroughly with several portions of hot deionized water to recover any trapped product. Combine the filtrate and the washings.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly acidify the solution with concentrated HCl until the pH reaches ~2. A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form.
-
Isolation and Drying: Allow the mixture to stand overnight in a cold environment (e.g., refrigerator) to maximize precipitation. Collect the white crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield is around 30-40%.
Proposed Synthesis of this compound
The conversion of carboxylic acids to nitriles is a standard transformation, typically proceeding through an amide intermediate.
Causality: The first stage converts the carboxylic acids into more reactive acyl chlorides, which readily react with ammonia to form the diamide. The second stage involves the dehydration of the amide functionalities. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) are effective for this purpose.
Procedure (Two-Stage):
-
Stage A: Diamide Formation
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in excess thionyl chloride (SOCl₂) and add a catalytic amount of DMF. Reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the diacyl chloride.
-
Carefully remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude diacyl chloride in a dry, inert solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.
-
Stir vigorously. The diamide will precipitate.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
-
-
Stage B: Dehydration to Dinitrile
-
Combine the dry 1H-pyrazole-3,5-diamide with a strong dehydrating agent (e.g., P₂O₅, ~2-3 equivalents) in a flask equipped for distillation.
-
Heat the mixture carefully under vacuum. The this compound product can be purified by sublimation or recrystallization.
-
Part II: Coordination Chemistry and Complex Synthesis
The structural diversity of complexes derived from these ligands stems from their versatile binding capabilities.
Principles of Coordination
1H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc): This ligand is a powerful tool for constructing multidimensional networks. Its coordination behavior is highly dependent on the reaction pH, which dictates its protonation state. It can coordinate to metal ions using the carboxylate oxygen atoms and the N2 nitrogen of the pyrazole ring, acting as a multidentate bridging or chelating ligand.[6][8][9] This versatility allows for the formation of discrete polynuclear clusters, 1D chains, 2D layers, and 3D frameworks.[8]
This compound (Expected Behavior): In contrast, the dinitrile ligand is expected to behave differently.
-
Primary Coordination Site: The N2 nitrogen of the pyrazole ring remains the most likely primary coordination site. The ligand can act as a neutral molecule or be deprotonated at the N1 position to form an anionic ligand.
-
Secondary Sites: The nitrogen atoms of the nitrile groups (–C≡N) possess a lone pair and can act as weaker donors, potentially bridging metal centers or participating in extended structures.
-
Electronic Effects: The strong electron-withdrawing nature of the two nitrile groups will decrease the basicity of the pyrazole N2 nitrogen compared to H₃pzdc, which may influence the stability and electronic properties of the resulting complexes.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [vinar.vin.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazole-3,5-dicarbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1H-Pyrazole-3,5-dicarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, in-depth guidance to help you overcome common challenges and improve the yield and purity of your synthesis. The information herein is synthesized from established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block, but its synthesis is not as straightforward as a simple condensation of malononitrile and hydrazine. The most chemically sound and commonly referenced pathways involve the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl or equivalent precursor that already contains the dicyano-functionality. A prime candidate for such a precursor is a derivative of dicyanoketene or formylmalononitrile.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter during your experimental work.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is consistently low (<30%) or I'm getting no desired product. What are the likely causes and how can I troubleshoot this?
Low or no yield is the most common issue, often stemming from one or more interrelated factors. Let's diagnose the potential causes systematically.
Causality Analysis:
-
Purity of Starting Materials:
-
Hydrazine: Hydrazine and its hydrate are susceptible to oxidation by atmospheric oxygen. Old or improperly stored hydrazine may have a lower effective concentration, leading to incorrect stoichiometry. Use freshly opened, high-purity hydrazine hydrate or anhydrous hydrazine.
-
1,3-Dicarbonyl Precursor: The stability of the dicyano-precursor is critical. If you are synthesizing it in situ, ensure the precursor-forming reaction goes to completion before adding hydrazine. Impurities from this stage can inhibit the main reaction.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction with hydrazine is often highly exothermic.[1] Uncontrolled temperature spikes can lead to the formation of intractable polymeric materials or undesired side products. A slow, dropwise addition of hydrazine at a reduced temperature (e.g., 0–10 °C) is crucial to manage the exotherm before gently heating to the optimal reaction temperature.[1]
-
Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like ethanol, methanol, or a mixture with water are commonly used as they can facilitate proton transfer during the cyclization and dehydration steps. A water/ethanol mixture has been shown to be effective in similar pyrazole syntheses, sometimes leading to excellent yields.
-
pH of the Medium: The pH can significantly influence the reaction rate and product profile. Slightly acidic conditions (e.g., using a catalytic amount of acetic acid) can catalyze the condensation and dehydration steps.[2] Conversely, some related syntheses benefit from a basic catalyst to facilitate initial C-C bond formation.[3] You may need to screen conditions to find the optimal pH.
-
-
Stoichiometry and Order of Addition:
-
Ensure a precise 1:1 molar ratio of your dicyano precursor to hydrazine. An excess of hydrazine can lead to the formation of complex side products.
-
The order of addition matters. Typically, hydrazine is added slowly to a solution of the dicarbonyl precursor to maintain control.
-
Troubleshooting Workflow for Low Yield
The following decision tree provides a logical workflow for diagnosing the cause of low yields.
Caption: A decision tree for troubleshooting low product yield.
Q2: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
Impurity formation often arises from the high reactivity of the starting materials.
Common Side Reactions:
-
Incomplete Cyclization: The reaction may stall after the initial addition of hydrazine, leaving linear hydrazone intermediates in the final product.
-
Solution: Ensure adequate reaction time and temperature. Using a catalyst (mild acid) can promote the final ring-closing dehydration step.[4]
-
-
Formation of Pyrazoline: If the intermediate pyrazoline does not fully oxidize to the aromatic pyrazole, it will remain as an impurity.
-
Solution: While this is more common in syntheses from α,β-unsaturated precursors, ensuring the reaction conditions promote elimination/aromatization is key.[5] Sometimes, introducing a mild oxidant or simply running the reaction open to the atmosphere can help.
-
-
Reaction at Nitrile Groups: The nitrile groups are potentially reactive, although generally less so than the carbonyl-equivalent carbons. Under harsh conditions, they could be hydrolyzed or participate in other reactions.
-
Solution: Use mild reaction conditions. Avoid excessively high temperatures or highly concentrated acids/bases during the reaction and work-up.
-
-
Polymerization: Malononitrile and its derivatives can polymerize, especially under strong basic conditions.
-
Solution: If using a base, use a catalytic amount of a weaker organic base (e.g., piperidine, triethylamine) rather than strong inorganic bases. Maintain controlled temperatures.
-
Minimization Strategies:
| Strategy | Action | Rationale |
| Temperature Control | Add hydrazine dropwise at low temperature (0-10°C) before heating. | Prevents runaway reactions and polymerization.[1] |
| Inert Atmosphere | Run the reaction under an inert atmosphere (N₂ or Argon). | Prevents oxidation of hydrazine, ensuring correct stoichiometry. |
| Catalyst Screening | Test catalytic amounts of acetic acid or piperidine. | Acid catalyzes condensation; base can catalyze initial additions.[2][3] |
| Monitoring | Monitor reaction progress by Thin Layer Chromatography (TLC). | Prevents running the reaction for too long, which can lead to decomposition or side product formation. |
Frequently Asked Questions (FAQs)
Q: What is a plausible and efficient synthetic route for this compound? A: A highly plausible route involves the cyclocondensation of hydrazine with an activated dicyano C3 fragment. For example, reacting hydrazine hydrate with (ethoxymethylene)malononitrile, which is prepared from malononitrile and triethyl orthoformate, is a common strategy for building the pyrazole core with substituents at the 4 and 5 positions.
Q: What are the critical safety precautions for this synthesis? A: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a quench solution (e.g., dilute sodium hypochlorite) ready for any spills.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
¹H NMR: Should show a characteristic signal for the pyrazole C4-H and a broad signal for the N1-H.
-
¹³C NMR: Will confirm the presence of the two nitrile carbons and the three pyrazole ring carbons.
-
FT-IR: Look for a sharp, strong absorption band for the nitrile (C≡N) group, typically around 2230-2210 cm⁻¹.[6]
-
Melting Point: A sharp melting point indicates high purity. Compare it to literature values if available.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q: Can this synthesis be performed under "green" chemistry conditions? A: Yes, many modern pyrazole syntheses focus on green chemistry principles. Using a water/ethanol solvent system is preferable to chlorinated solvents. Catalyst choice is also key; using recoverable nanocatalysts has been shown to be effective and environmentally friendly in related syntheses.[6] Ultrasound or microwave irradiation can also be explored to reduce reaction times and energy consumption.[3]
Experimental Protocol (Representative)
This protocol is adapted from procedures for synthesizing functionally similar aminopyrazole carbonitriles and should be optimized for the specific dicyano precursor used.
Reaction: Synthesis of this compound from a Precursor
Caption: General experimental workflow for pyrazole synthesis.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, dissolve the dicyano precursor (e.g., (ethoxymethylene)malononitrile) (1.0 eq) in ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Hydrazine Addition: Add hydrazine hydrate (1.0 eq) dropwise via the addition funnel over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 2-8 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 50:50 n-hexane/ethyl acetate mobile phase) until the starting material spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into a beaker of ice-cold water to precipitate the crude product. Stir for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Characterization challenges of asymmetric 1H-Pyrazole-3,5-dicarbonitrile derivatives
Technical Support Center: Asymmetric 1H-Pyrazole-3,5-dicarbonitrile Derivatives
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with asymmetric this compound derivatives. This guide is structured to address the nuanced and often complex characterization challenges presented by this unique class of compounds. My goal is to provide not just solutions, but the underlying scientific rationale to empower your experimental decisions.
The inherent asymmetry and electronic nature of these pyrazoles frequently lead to issues with regioisomerism, tautomerism, and spectral interpretation. This resource consolidates field-proven insights and troubleshooting protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial hurdles encountered during the synthesis and analysis of these derivatives.
Q1: My reaction is supposed to yield a single product, but TLC analysis consistently shows two distinct, closely-running spots. What is the likely cause?
A: This is a classic and expected outcome when synthesizing asymmetrically substituted pyrazoles. The two spots almost certainly correspond to the two possible regioisomers . For instance, in a typical condensation reaction to form the pyrazole ring, the incoming substituent can attach to either nitrogen, leading to 1,3- and 1,5-disubstituted products. Their polarities are often very similar, resulting in close retention factors (Rƒ) on a TLC plate. The key takeaway is that you have likely synthesized a mixture that requires careful separation and characterization.[1][2]
Q2: The ¹H-NMR spectrum of my purified compound shows broad signals, particularly for the pyrazole N-H proton, and sometimes even duplicate signals for other protons. Why is the spectrum not sharp and well-defined?
A: This phenomenon is a hallmark of annular tautomerism .[3][4][5] The proton on the pyrazole nitrogen is not fixed; it can rapidly exchange between the two nitrogen atoms (N1 and N2). If this exchange occurs at a rate comparable to the NMR timescale, it leads to signal broadening. In some cases, depending on the solvent, temperature, and electronic nature of the substituents, this exchange can be slowed, or one tautomer can be significantly favored, resulting in a set of signals for each tautomer present in solution.[6][7]
Q3: How can I definitively determine the structure of my isolated regioisomers? Mass spectrometry gives the same molecular weight for both.
A: While mass spectrometry confirms they are isomers, it cannot distinguish their regiochemistry. The gold standard for unambiguous structure elucidation is 2D-NMR spectroscopy , specifically techniques that reveal through-bond and through-space correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for tracing long-range C-H connections.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, such as the N-H proton and protons on the adjacent substituent.[1][3] X-ray crystallography, if suitable crystals can be obtained, provides the ultimate proof of structure.
Troubleshooting Guides & Protocols
This section provides in-depth solutions to specific experimental problems, complete with step-by-step protocols.
Problem 1: Ambiguous NMR Spectra Due to Tautomerism
Symptoms:
-
Broad, poorly resolved N-H proton signal.
-
Duplication of signals for the pyrazole ring proton and substituent protons.
-
Chemical shifts that vary significantly with solvent or concentration.
Causality: The observed spectrum is a population-weighted average of two rapidly interconverting tautomers. The dicarbonitrile groups are strongly electron-withdrawing, which can influence the proton affinity of the nitrogen atoms and the energy barrier of the proton transfer, making the equilibrium sensitive to environmental factors.[6][7]
dot
Caption: Equilibrium between the two annular tautomers of an asymmetric 1H-pyrazole.
Solutions & Protocols:
-
Solvent Modification: The position of the tautomeric equilibrium is highly dependent on the solvent's ability to form hydrogen bonds.[6]
-
Aprotic non-polar solvents (e.g., CDCl₃, C₆D₆): Often result in broad signals due to rapid exchange.
-
Aprotic polar solvents (e.g., DMSO-d₆, Acetone-d₆): These can stabilize one tautomer over the other by acting as strong hydrogen bond acceptors, leading to sharper signals for the dominant species. DMSO-d₆ is particularly effective at "locking" the N-H proton via hydrogen bonding.[4]
-
-
Variable Temperature (VT) NMR: Lowering the temperature can slow the rate of proton exchange.
-
Below the Coalescence Temperature: If the exchange is slowed sufficiently, the broad, averaged signals will resolve into two distinct sets of sharp signals, one for each tautomer. This allows for the characterization of both species and the determination of their equilibrium ratio.
Protocol: Low-Temperature NMR Experiment
-
Sample Prep: Prepare a sample in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, Toluene-d₈, or DMSO-d₆).
-
Initial Spectrum: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling: Decrease the spectrometer temperature in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquisition: Acquire a spectrum at each temperature step, paying close attention to the pyrazole N-H and C-H signals.
-
Analysis: Identify the coalescence temperature (where signals are broadest) and the low-temperature regime where two distinct sets of signals appear. Integrate the signals to determine the tautomer ratio.
-
Problem 2: Inefficient Separation of Regioisomers
Symptoms:
-
Co-elution of isomers during silica gel column chromatography.
-
A single, broad, or poorly resolved peak in HPLC analysis.
Causality: Regioisomers of 1H-pyrazole-3,5-dicarbonitriles often possess very similar polarities and hydrodynamic volumes. The subtle difference in the dipole moment arising from the placement of the substituent relative to the dicarbonitrile groups may not be sufficient for effective separation with standard chromatographic methods.
dot
Caption: A systematic workflow for developing a chromatographic separation method.
Solutions & Protocols:
Protocol: Developing a Column Chromatography Separation
-
Solvent System Screening (TLC): The foundation of a good separation is thorough screening. Do not rely on a single solvent system.
-
Start with a base system like Hexane/Ethyl Acetate.
-
Systematically vary the polarity.
-
Introduce different solvents to alter selectivity (e.g., Dichloromethane, Diethyl Ether, Acetone). A small amount of a polar modifier like methanol can sometimes be effective.
-
-
Gradient Elution: A shallow gradient is often superior to isocratic elution for separating closely related isomers.
-
Begin with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent.
-
Use a gradient pump or manually change the solvent composition every few column volumes.
-
-
Adsorbent Choice: If silica gel fails, consider alternatives with different selectivities, such as alumina (basic or neutral) or Florisil.
-
HPLC Method Development: For challenging separations, HPLC offers higher resolution.
-
Normal-Phase: Use columns like silica or diol with non-polar mobile phases (e.g., Hexane/Isopropanol). This often provides the best selectivity for these types of isomers.[8][9]
-
Reverse-Phase: While less common for this specific problem, a C18 column with a water/acetonitrile or water/methanol gradient can sometimes work.
-
| Parameter | Recommendation for Regioisomer Separation | Rationale |
| Stationary Phase | Silica Gel (for column), Normal-Phase HPLC (Silica, Diol) | Exploits differences in polarity and hydrogen bonding capabilities. |
| Mobile Phase | Hexane/Ethyl Acetate, Hexane/Isopropanol, DCM/Methanol | Allows for fine-tuning of eluting strength and selectivity. |
| Elution Mode | Shallow Gradient | Gradually changes solvent strength to resolve compounds with similar Rƒ values. |
| Column Loading | Low (<1% of silica weight) | Prevents band broadening and improves resolution. |
Problem 3: Spectroscopic Differentiation of Isolated Regioisomers
Symptoms:
-
You have two pure samples, but their ¹H and ¹³C NMR spectra are too similar to assign structures confidently.
Causality: The core pyrazole scaffold is the same in both isomers. The chemical shift differences induced by swapping the positions of the substituents may be subtle, especially for carbons and protons distant from the substitution sites.
Solutions & Protocols:
Protocol: Using 2D-NMR for Isomer Assignment The key is to find an unambiguous correlation between a proton on the pyrazole ring and a proton or carbon on one of the substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Focus on the Pyrazole C4-H: This is the lone proton on the pyrazole ring.
-
Look for ³J Correlations: In one isomer, the C4-H will show a 3-bond correlation to the ipso-carbon of the substituent at C3. In the other isomer, it will show a 3-bond correlation to the ipso-carbon of the substituent at C5. These distinct correlations are definitive.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in 3D space (< 5 Å).
-
Focus on the Pyrazole N1-H: This proton's spatial location is fixed relative to the substituents.
-
Look for NOE Cross-Peaks: In the 1,5-isomer, the N1-H will show a clear NOE to the nearest protons of the substituent at the C5 position. In the 1,3-isomer, this correlation will be absent, and an NOE might be seen with the substituent at the N1 position (if applicable). This technique was successfully used to confirm regioisomer assignments in related systems.[1]
-
dot
Caption: NOESY correlation (green) identifies the 1,5-isomer, while an HMBC correlation (blue) can identify the 1,3-isomer.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Nitrile and Carboxylic Acid Groups on the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape: How the Pyrazole Ring Modulates Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic nature significantly influences the reactivity of its substituents. The two nitrogen atoms collectively exert a strong electron-withdrawing inductive effect, which can be modulated by the position of the substituent and the protonation state of the ring.[1]
The carboxylic acid group (-COOH) is a deactivating, meta-directing group in electrophilic aromatic substitution, primarily due to its electron-withdrawing resonance and inductive effects.[2] When attached to the pyrazole ring, its electron-withdrawing nature is compounded by that of the ring itself. The nitrile group (-C≡N) is also strongly electron-withdrawing, primarily through a powerful inductive effect and a weaker resonance effect.[3]
Quantum chemical calculations have shown that the positions of the endocyclic nitrogen atoms relative to a substituent profoundly influence its electronic properties.[1] Nitrogen atoms in the ortho position to a substituent significantly enhance electron-donation and weaken electron-withdrawal by induction.[1] This interplay of inductive and resonance effects dictates the electrophilicity of the carbonyl carbon in the carboxylic acid and the nitrile carbon, which is the primary determinant of their reactivity towards nucleophiles.
Caption: Electronic interplay between the pyrazole ring and its substituents.
Comparative Reactivity in Key Transformations
The following sections compare the reactivity of pyrazole nitriles and pyrazole carboxylic acids in fundamental organic transformations.
Hydrolysis: Conversion to Carboxylic Acid/Carboxylate
-
Pyrazole Nitriles: The hydrolysis of nitriles to carboxylic acids is a common transformation.[4] On the pyrazole ring, the electron-withdrawing nature of the heterocycle is expected to make the nitrile carbon more electrophilic and thus, in principle, more susceptible to nucleophilic attack by water or hydroxide. However, the stability of the pyrazole ring system can also influence reactivity. Experimental evidence suggests that the conversion of a pyrazole amide to a nitrile can be achieved using SOCl₂ and DMF, indicating the reverse reaction, hydrolysis of the nitrile, is thermodynamically favorable but may require forcing conditions.[5][6]
-
Pyrazole Carboxylic Acids: This functional group is the product of nitrile hydrolysis. The carboxylic acid itself is relatively stable but can be converted to its corresponding carboxylate salt in the presence of a base. The acidity of pyrazole carboxylic acids is influenced by substituents on the ring, a relationship that can be quantified using Hammett plots.[7]
Comparative Insight: While both functional groups can participate in hydrolysis (the nitrile as a reactant and the carboxylic acid as a product), the nitrile group on a pyrazole ring is generally considered a stable functional group that requires specific, often vigorous, conditions for hydrolysis. This suggests a moderate level of reactivity towards hydrolysis compared to more activated nitriles.
Reduction: Formation of Amines and Alcohols
-
Pyrazole Nitriles: The reduction of a nitrile group typically yields a primary amine. This transformation is a valuable tool for introducing a flexible aminoalkyl linker, a common motif in drug molecules. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion.
-
Pyrazole Carboxylic Acids: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like LiAlH₄. This reaction proceeds via an aldehyde intermediate.
Comparative Insight: Both reductions are generally high-yielding and proceed under standard conditions. The choice between a pyrazole nitrile and a pyrazole carboxylic acid as a starting material would therefore depend on whether a primary amine or a primary alcohol is the desired functional group in the final product. There is no clear evidence to suggest a significant difference in the ease of reduction between the two groups under powerful reducing conditions like those provided by LiAlH₄.
Nucleophilic Acyl Substitution and Addition
This is where the most significant differences in reactivity are observed.
-
Pyrazole Nitriles: The nitrile group can undergo nucleophilic attack at the electrophilic carbon atom. For example, organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. The pyrazole ring's electron-withdrawing effect enhances the electrophilicity of the nitrile carbon, potentially facilitating this addition.
-
Pyrazole Carboxylic Acids: The carboxylic acid is generally unreactive towards nucleophilic attack due to the acidic proton, which would be deprotonated by any strong nucleophile. To make it reactive, the carboxylic acid must first be activated. A common strategy is to convert it to a more reactive derivative, such as an acid chloride, which is highly susceptible to nucleophilic acyl substitution.[8][9] This two-step process (activation followed by substitution) is a cornerstone of pyrazole chemistry, allowing for the synthesis of a wide array of amides and esters.[5]
Comparative Insight: Pyrazole carboxylic acids offer a more versatile handle for introducing a wide range of substituents via nucleophilic acyl substitution, provided they are first activated. The direct nucleophilic addition to pyrazole nitriles is a more limited transformation, primarily useful for the synthesis of ketones. Therefore, for creating libraries of diverse amide or ester derivatives, the carboxylic acid is the superior functional group.
Data Summary
| Transformation | Pyrazole Nitrile | Pyrazole Carboxylic Acid | Key Considerations |
| Hydrolysis | Reacts to form a carboxylic acid; can require forcing conditions. | Product of nitrile hydrolysis; stable. | Nitrile stability on the pyrazole ring is notable. |
| Reduction | Forms a primary amine with strong reducing agents (e.g., LiAlH₄). | Forms a primary alcohol with strong reducing agents (e.g., LiAlH₄). | The choice of starting material depends on the desired product. |
| Nucleophilic Attack | Undergoes nucleophilic addition (e.g., with Grignard reagents) to form ketones. | Generally unreactive; requires activation (e.g., to an acid chloride) for nucleophilic acyl substitution to form amides, esters, etc. | Carboxylic acids are more versatile for creating diverse derivatives. |
| Decarboxylation | Not applicable. | Can undergo decarboxylation under thermal or catalytic conditions. | This is a unique and synthetically useful reaction of pyrazole carboxylic acids. |
Experimental Protocols
Protocol 1: Amide Synthesis from Pyrazole Carboxylic Acid
This protocol illustrates the activation of a pyrazole carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with an amine.
Caption: Workflow for the synthesis of pyrazole amides.
Step-by-Step Methodology:
-
To a solution of pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the conversion by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude pyrazole-4-carbonyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole-4-carboxamide.
Causality: The conversion to the highly electrophilic acid chloride is essential as the carboxylic acid itself is not susceptible to nucleophilic attack by the amine.[9] The non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Protocol 2: Conversion of a Pyrazole Amide to a Pyrazole Nitrile
This protocol demonstrates a common method for synthesizing a pyrazole nitrile from a primary amide, highlighting a typical transformation the nitrile group's precursor undergoes.[5][6]
Caption: Workflow for the synthesis of pyrazole nitriles from amides.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole-4-carboxamide (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂).[5]
-
Cool the reaction mixture in an ice-water bath and stir for the time required for the reaction to complete (monitor by TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, pyrazole-4-carbonitrile, will often precipitate and can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Causality: Thionyl chloride is a powerful dehydrating agent that reacts with the primary amide to form the nitrile. DMF acts as both a solvent and a catalyst in this transformation.
Conclusion
The nitrile and carboxylic acid groups on a pyrazole ring, while both electron-withdrawing, exhibit distinct reactivity profiles that can be strategically exploited in organic synthesis.
-
The pyrazole carboxylic acid is a versatile functional group that, after activation, serves as an excellent electrophile for a wide range of nucleophilic acyl substitution reactions, making it ideal for generating diverse libraries of amides and esters. It can also undergo decarboxylation, a unique transformation not available to the nitrile.
-
The pyrazole nitrile is a comparatively less reactive but stable functional group. Its primary utility lies in its reduction to a primary amine or its reaction with organometallic reagents to form ketones.
The choice between these two functional groups is therefore a strategic one, dictated by the desired synthetic outcome. For creating analogs with diverse side chains attached via an amide or ester linkage, the carboxylic acid is the superior choice. For introducing a primary aminomethyl group or a ketone, the nitrile is the more direct precursor. A thorough understanding of these reactivities is crucial for the efficient and rational design of novel pyrazole-based molecules in drug discovery and development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Figure 21. Plot of pKa versus Hammett m for 1-Me-4/5-X-3-pyrazole carboxylic acids : A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Chemical Education Review for Graduate Students : Science and Education Publishing [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Unambiguous Structural Elucidation of 1H-Pyrazole-3,5-dicarbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of innovation. Its derivatives exhibit a wide spectrum of biological activities and material properties, making the precise determination of their molecular architecture a critical step in discovery and development. This guide provides an in-depth technical comparison for the structural validation of 1H-Pyrazole-3,5-dicarbonitrile, a key heterocyclic building block. While a definitive single-crystal X-ray structure of this specific molecule is not publicly available, this guide will present a robust, proposed synthetic route and leverage crystallographic data from closely related structures to offer a comprehensive validation framework. We will delve into the gold standard of X-ray crystallography and compare its definitive outputs with the complementary data derived from NMR, IR, and mass spectrometry.
The Imperative of Structural Certainty
The seemingly subtle placement of functional groups on a heterocyclic ring can dramatically alter a molecule's steric and electronic properties, thereby influencing its biological target engagement or material performance. For this compound, the symmetric arrangement of the two nitrile groups on the pyrazole ring presents a unique chemical entity. An unambiguous confirmation of this structure is paramount to understanding its reactivity, potential for hydrogen bonding, and overall three-dimensional shape, all of which are critical for rational drug design and the development of novel materials.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned starting from the readily available 3,5-dimethyl-1H-pyrazole. This multi-step synthesis involves an initial oxidation to the corresponding dicarboxylic acid, followed by conversion to the diamide, and a final dehydration to yield the target dinitrile.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid
This procedure is adapted from the well-established oxidation of alkyl-substituted heterocycles.[1][2]
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dimethyl-1H-pyrazole in water.
-
Oxidation: While vigorously stirring, slowly add potassium permanganate (KMnO₄) in portions, carefully monitoring the temperature to maintain it below 40°C. The reaction is highly exothermic.
-
Work-up: After the addition is complete and the purple color of the permanganate has disappeared, the resulting manganese dioxide (MnO₂) is removed by filtration.
-
Isolation: The filtrate is then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2, leading to the precipitation of 1H-pyrazole-3,5-dicarboxylic acid.
-
Purification: The white precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1H-Pyrazole-3,5-dicarboxamide
-
Activation: The synthesized 1H-pyrazole-3,5-dicarboxylic acid is converted to its corresponding diacyl chloride by refluxing with thionyl chloride (SOCl₂). Excess SOCl₂ is removed by distillation under reduced pressure.
-
Amination: The crude diacyl chloride is then dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and slowly added to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.
-
Isolation: The resulting precipitate of 1H-pyrazole-3,5-dicarboxamide is collected by filtration, washed with cold water, and dried.
Step 3: Dehydration to this compound
The final step involves the dehydration of the diamide to the dinitrile, a common transformation in organic synthesis.[3][4][5]
-
Reaction: The 1H-pyrazole-3,5-dicarboxamide is suspended in a suitable solvent, such as phosphorus oxychloride (POCl₃) or with a milder reagent like cyanuric chloride in DMF.
-
Heating: The reaction mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system to yield this compound.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise arrangement of atoms, bond lengths, and bond angles.
Hypothetical Crystallographic Data and Comparative Analysis
While the specific crystal structure of this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), we can infer its likely structural parameters by comparing it to crystallographically characterized, closely related heterocyclic dinitriles such as 4,5-dicyanoimidazole and 2,6-dicyanopyridine.[9][10][11][12][13][14][15]
| Parameter | 4,5-Dicyanoimidazole | 2,6-Dicyanopyridine | Expected for this compound |
| C-C (ring) | ~1.37 - 1.38 Å | ~1.38 - 1.40 Å | ~1.38 - 1.40 Å |
| C-N (ring) | ~1.32 - 1.38 Å | ~1.33 - 1.34 Å | ~1.32 - 1.36 Å |
| N-N (ring) | N/A | N/A | ~1.34 - 1.36 Å |
| C-CN | ~1.43 - 1.44 Å | ~1.44 Å | ~1.43 - 1.45 Å |
| C≡N | ~1.14 - 1.15 Å | ~1.14 Å | ~1.14 - 1.16 Å |
| Crystal Packing | Hydrogen bonding and π-π stacking | π-π stacking | Likely to exhibit strong hydrogen bonding via the pyrazole N-H and potential π-π stacking interactions. |
The pyrazole ring is expected to be planar, with the nitrile groups lying in the same plane. The C-C≡N bond angles will be close to linear (approximately 180°). The crystal packing will likely be dominated by intermolecular hydrogen bonds between the N-H of the pyrazole ring of one molecule and a nitrogen atom of a nitrile group or the pyrazole ring of a neighboring molecule, leading to the formation of extended chains or sheets.
A Multi-faceted Approach: Spectroscopic and Spectrometric Corroboration
While X-ray crystallography provides a static, solid-state structure, a comprehensive understanding of a molecule requires a suite of analytical techniques that probe its structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6][8][16]
-
¹H NMR: For this compound, the ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the 4-position of the pyrazole ring and a broad singlet for the N-H proton. The chemical shift of the C4-H will be influenced by the electron-withdrawing nature of the two nitrile groups.
-
¹³C NMR: The ¹³C NMR spectrum will provide key information on the carbon skeleton. We would expect to see distinct signals for the C3 and C5 carbons attached to the nitrile groups, the C4 carbon, and the two carbons of the nitrile groups. The chemical shifts of C3 and C5 would be significantly different from that of C4 due to the deshielding effect of the nitrile groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:
-
A sharp, intense absorption band around 2230-2260 cm⁻¹ , characteristic of the C≡N stretching vibration of the nitrile groups.
-
A broad absorption band in the region of 3100-3500 cm⁻¹ , corresponding to the N-H stretching vibration of the pyrazole ring.
-
C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the pyrazole ring in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound (C₅H₂N₄), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental formula.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, and dynamic processes in solution. | Provides information about the structure in solution, which is often more biologically relevant. Non-destructive. | Can be complex to interpret for large molecules. Determination of absolute stereochemistry can be challenging. |
| IR Spectroscopy | Presence of functional groups. | Rapid and simple to perform. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity and accuracy in determining molecular formula. | Provides no information about the connectivity or 3D structure of the molecule. |
Workflow for Structural Validation
References
- 1. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. people.bu.edu [people.bu.edu]
- 8. news-medical.net [news-medical.net]
- 9. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,5-Dicyanoimidazole | 1122-28-7 [chemicalbook.com]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,5-Dicyanoimidazole, 98+% | Fisher Scientific [fishersci.ca]
- 13. glenresearch.com [glenresearch.com]
- 14. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 15. 4,5-Dicyanoimidazole 99.0 1122-28-7 [sigmaaldrich.com]
- 16. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: From Bench to Potential Therapeutics
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] This guide offers a comparative analysis of the diverse biological activities of pyrazole derivatives, providing researchers, scientists, and drug development professionals with an in-depth look at their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design.
Part 1: Anticancer Activity of Pyrazole Derivatives
The uncontrolled proliferation of cells that characterizes cancer has made it a leading global health concern.[3] Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[6][7]
Mechanism of Action: Targeting Kinase Signaling Pathways
A predominant mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, pyrazole inhibitors block its autophosphorylation and subsequent downstream signaling, thereby inhibiting endothelial cell proliferation and migration.[9]
dot digraph "VEGFR-2 Signaling Pathway Inhibition by Pyrazole Derivatives" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: VEGFR-2 Signaling Pathway Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; PKC [label="PKC"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation,\nMigration, Survival\n(Angiogenesis)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Dimerization [label="Activates"]; Pyrazole -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Dimerization -> {PLCg, PI3K, RAS}; PLCg -> PKC; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {PKC, AKT, ERK} -> Proliferation [label="Promotes"]; } dot Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The following protocol outlines a luminescence-based in vitro kinase assay to determine the inhibitory activity of pyrazole derivatives against recombinant human VEGFR-2. This method quantifies the reduction in substrate phosphorylation by measuring the amount of ATP consumed in the kinase reaction.[8][10]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Pyrazole Derivatives (dissolved in DMSO)
-
Kinase-Glo® MAX reagent
-
White 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Test Compound Dilutions: Create a serial dilution of the pyrazole derivatives in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each reaction, prepare a master mix containing 5x Kinase Buffer, 500 µM ATP, and PTK substrate in sterile deionized water.[8]
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted pyrazole derivative solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[10]
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[10]
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC50 value.
Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzothiazole hybrid (Cmpd 25) | VEGFR-2 | A549 (Lung) | 3.17 | [4] |
| Pyrazole-benzothiazole hybrid (Cmpd 25) | PC3 (Prostate) | 6.77 | [4] | |
| Pyrazolo[3,4-b]pyridine analog (Cmpd 57) | DNA binding | HepG2 (Liver) | 3.11 | [4] |
| Pyrazolo[3,4-b]pyridine analog (Cmpd 58) | DNA binding | MCF7 (Breast) | 4.24 | [4] |
| Pyrazole-isolongifolanone hybrid (Cmpd 37) | Apoptosis induction | MCF7 (Breast) | 5.21 | [4] |
| Benzimidazole-pyrazole hybrid (Cmpd 7) | Tubulin polymerization | A549 (Lung) | 0.15 | [4] |
| Benzimidazole-pyrazole hybrid (Cmpd 7) | MCF7 (Breast) | 0.33 | [4] | |
| Pyrazole-CDK2 inhibitor (Cmpd 36) | CDK2 | - | 0.199 | [4] |
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4][11]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core often enhances anticancer activity.[4]
-
Heterocyclic Fusions: Fusing the pyrazole ring with other heterocyclic systems, such as pyridine or thiazole, can significantly increase cytotoxicity.[4][11] For instance, pyrazolo[3,4-b]pyridine analogs have shown remarkable cytotoxicity toward various cancer cell lines.[4]
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the mechanism of action, influencing whether the compound acts as a tubulin polymerization inhibitor or a kinase inhibitor.
Part 2: Anti-inflammatory Activity of Pyrazole Derivatives
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[8] Pyrazole derivatives, most notably celecoxib, are renowned for their potent anti-inflammatory properties.[2][8]
Mechanism of Action: Inhibition of COX-2 and NF-κB Pathway
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][8] Additionally, some pyrazole derivatives can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13] Certain pyrazole compounds have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[12][13]
dot digraph "NF-kB Signaling Pathway Inhibition" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: NF-κB Signaling Pathway Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
LPS [label="LPS", fillcolor="#FBBC05"]; TLR4 [label="TLR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex"]; IkBa [label="IκBα", fillcolor="#FBBC05"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_IkBa [label="NF-κB-IκBα Complex\n(Inactive)", shape=record]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; Transcription [label="Transcription of\nPro-inflammatory Genes\n(TNF-α, IL-6, IL-1β)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB_IkBa [style=dashed, arrowhead=none]; NFkB -> NFkB_IkBa [style=dashed, arrowhead=none]; IkBa -> {} [label="Degradation", arrowhead=none, style=dotted]; NFkB_IkBa -> NFkB [label="Release"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Transcription [label="Induces"]; Pyrazole -> IKK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[2][6][14]
Animals:
-
Adult Wistar rats (or mice)
Materials:
-
Carrageenan (1% w/v suspension in saline)
-
Test Pyrazole Derivatives
-
Reference Drug (e.g., Indomethacin, Celecoxib)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test pyrazole derivatives and the reference drug to different groups of animals (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[2][15] A control group receives the vehicle only.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.[2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subplantarly into the right hind paw of each rat.[6][14]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Target | Activity | Reference |
| Celecoxib | In vitro COX inhibition | COX-2 | IC50: ~0.04 µM | [8] |
| Compound 3b (Benzenesulfonamide derivative) | In vitro COX inhibition | COX-2 | IC50: 39.43 nM | |
| Compound 5b (Benzenesulfonamide derivative) | In vitro COX inhibition | COX-2 | IC50: 38.73 nM | [16] |
| Compound 6g | LPS-stimulated BV2 cells | IL-6 suppression | IC50: 9.562 µM | [12][17][18] |
| Compound 6c | LPS-stimulated RAW264.7 cells | NF-κB inhibition | Potent inhibitor | [12] |
Structure-Activity Relationship (SAR) Insights
-
Benzenesulfonamide Moiety: The presence of a benzenesulfonamide group is a key structural feature for selective COX-2 inhibition, as seen in celecoxib and its analogs.[16][19]
-
Aryl Substituents: The nature and position of aryl substituents on the pyrazole ring significantly influence COX-2 selectivity and potency.[16]
-
Lipophilicity: Appropriate lipophilicity is crucial for oral bioavailability and in vivo efficacy in animal models of inflammation.
Part 3: Antimicrobial Activity of Pyrazole Derivatives
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[20] Pyrazole derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[11][21][22]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial mechanisms of pyrazole derivatives are varied and can include the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[20][23] Other derivatives may act by disrupting the bacterial cell wall or inhibiting other metabolic pathways.[20]
dot digraph "Bacterial DNA Gyrase Inhibition" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Bacterial DNA Gyrase Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
DNA_Gyrase [label="DNA Gyrase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxed_DNA [label="Relaxed Circular DNA"]; Supercoiled_DNA [label="Negatively Supercoiled DNA", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication [label="DNA Replication Blocked", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Relaxed_DNA -> DNA_Gyrase; DNA_Gyrase -> Supercoiled_DNA [label="Introduces negative supercoils"]; Pyrazole -> DNA_Gyrase [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; DNA_Gyrase -> Replication [style=dotted, arrowhead=none]; } dot Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Experimental Protocol: Agar Well Diffusion Assay
This method is widely used for the preliminary screening of the antimicrobial activity of chemical compounds.[17][24][25]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Test Pyrazole Derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent)
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the entire surface of the agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[17]
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test pyrazole derivative solution, positive control, and negative control into separate wells.[17]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Naphthyl-substituted hydrazone (Cmpd 6) | S. aureus | 0.78-1.56 | [20] |
| Pyrazole-thiazole hybrid (Cmpd 10) | S. aureus, K. planticola | 1.9-3.9 | [20] |
| Aminoguanidine-derived pyrazole (Cmpd 12) | E. coli | 1 | [20] |
| Hydrazone 21a | S. aureus | 62.5 | [10][22] |
| Hydrazone 21a | C. albicans | 2.9 | [10][22] |
Structure-Activity Relationship (SAR) Insights
-
Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings like thiazole or triazole can lead to potent broad-spectrum antibacterial agents.[20]
-
Hydrazone Moiety: The presence of a hydrazone linkage in pyrazole derivatives has been associated with significant antimicrobial and antifungal activities.[10][20][22]
-
Substituents on Phenyl Rings: The type and position of substituents on phenyl rings attached to the pyrazole core can modulate the antimicrobial spectrum and potency.
Part 4: Neuroprotective Activity of Pyrazole Derivatives
Neurodegenerative diseases and spinal cord injuries pose significant challenges in modern medicine.[12][17][18] Pyrazole derivatives have shown promise as neuroprotective agents, primarily through their anti-inflammatory and antioxidant activities.[26][27]
Mechanism of Action: Attenuation of Neuroinflammation
Neuroinflammation, often mediated by activated microglia, plays a critical role in the pathogenesis of neurodegenerative diseases.[12][17][18] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS), which contribute to neuronal damage. Pyrazole derivatives can exert neuroprotective effects by suppressing the activation of microglial cells and reducing the production of these harmful mediators.[12][17][18]
dot digraph "Neuroprotective Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 4: Neuroprotective Mechanism of Pyrazole Derivatives", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS)"]; Microglia [label="Microglia", fillcolor="#FBBC05"]; Activated_Microglia [label="Activated Microglia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6) & ROS"]; Neuron [label="Neuron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Stimuli -> Microglia; Microglia -> Activated_Microglia [label="Activation"]; Pyrazole -> Activated_Microglia [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee]; Activated_Microglia -> Cytokines [label="Releases"]; Cytokines -> Neuron [label="Acts on"]; Neuron -> Neuronal_Damage [label="Leads to"]; Pyrazole -> Neuroprotection; } dot Caption: Pyrazole derivatives inhibit microglial activation, reducing neuroinflammation.
Experimental Protocol: Neuroprotection Assay in LPS-Stimulated BV-2 Microglial Cells
This in vitro assay evaluates the ability of compounds to protect neuronal cells from the toxic effects of activated microglia.
Materials:
-
BV-2 microglial cell line
-
HT22 hippocampal neuronal cell line
-
Lipopolysaccharide (LPS)
-
Test Pyrazole Derivatives
-
Cell culture medium and supplements
-
Reagents for measuring cell viability (e.g., MTT, XTT)
-
ELISA kits for cytokine quantification (e.g., IL-6, TNF-α)
Procedure:
-
BV-2 Cell Treatment:
-
Collection of Conditioned Medium: Collect the culture supernatant (conditioned medium) from the treated BV-2 cells. This medium contains the inflammatory mediators released by the microglia.
-
HT22 Neuronal Cell Treatment:
-
Seed HT22 neuronal cells in a separate 96-well plate.
-
Replace the medium of the HT22 cells with the collected conditioned medium from the BV-2 cells.
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure the viability of the HT22 neuronal cells using an MTT or XTT assay to quantify the neuroprotective effect of the pyrazole derivative.[28]
-
Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6) in the conditioned medium using ELISA to confirm the anti-inflammatory effect on microglia.[17][18]
-
Comparative Neuroprotective Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Effect | IC50/Activity | Reference |
| Compound 6g | LPS-stimulated BV2 cells | IL-6 mRNA suppression | IC50: 9.562 µM | [12][17][18] |
| Dexamethasone (Reference) | LPS-stimulated BV2 cells | IL-6 mRNA suppression | Higher IC50 than 6g | [17][18] |
| Celecoxib (Reference) | LPS-stimulated BV2 cells | IL-6 mRNA suppression | Higher IC50 than 6g | [17][18] |
Structure-Activity Relationship (SAR) Insights
The SAR for neuroprotective pyrazole derivatives is an emerging area of research. However, initial findings suggest that structural features contributing to potent anti-inflammatory and antioxidant activities are likely to be beneficial for neuroprotection. The ability to cross the blood-brain barrier is another critical factor that will need to be considered in the design of neuroprotective pyrazole compounds.
Conclusion
Pyrazole and its derivatives represent a highly versatile and pharmacologically significant scaffold with a broad spectrum of biological activities. This guide has provided a comparative overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, grounded in their mechanisms of action and supported by detailed experimental protocols. The structure-activity relationship data presented herein underscore the critical role of targeted chemical modifications in optimizing the potency and selectivity of these compounds. As research continues to uncover the intricate ways in which pyrazole derivatives interact with biological systems, they will undoubtedly remain a focal point in the quest for novel and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. mdpi.com [mdpi.com]
- 25. chemistnotes.com [chemistnotes.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 1H-Pyrazole-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among its many derivatives, 1H-Pyrazole-3,5-dicarbonitrile stands out as a highly versatile building block, owing to its two reactive nitrile functionalities that allow for a diverse range of subsequent chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. Its symmetrically substituted dinitrile structure provides a unique platform for constructing more complex molecular architectures, including those with applications as pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitrile groups also imparts distinct electronic properties to the pyrazole ring, making it an attractive component in the design of advanced materials. Given its utility, the efficient and scalable synthesis of this compound is of paramount importance.
Methodology 1: Direct Cyclization of Tetracyanoethylene (TCNE) with Hydrazine Hydrate (The Primary Method)
The most direct and atom-economical approach to this compound involves the reaction of tetracyanoethylene (TCNE) with hydrazine hydrate. This method is predicated on the high electrophilicity of TCNE, which readily reacts with nucleophiles like hydrazine.
Reaction Mechanism and Rationale
The reaction is believed to proceed through a nucleophilic attack of hydrazine on one of the cyano groups of TCNE, followed by an intramolecular cyclization and subsequent elimination of hydrogen cyanide. This pathway is favored due to the formation of the stable aromatic pyrazole ring. The use of hydrazine hydrate as the source of the N-N bond is both cost-effective and straightforward.
Caption: Proposed reaction pathway for the synthesis of this compound from TCNE.
Experimental Protocol: Synthesis of this compound from TCNE
Materials:
-
Tetracyanoethylene (TCNE)
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tetracyanoethylene (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold distilled water and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Performance Data
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 24 hours |
| Temperature | 0-5 °C to Room Temperature |
| Purity (after recrystallization) | >98% |
Methodology 2: Deamination of 3-Amino-1H-pyrazole-4,5-dicarbonitrile (An Alternative Route)
An alternative strategy for the synthesis of this compound involves the deamination of 3-amino-1H-pyrazole-4,5-dicarbonitrile. This two-step approach first requires the synthesis of the aminopyrazole precursor, followed by the removal of the amino group.
Step 1: Synthesis of 3-Amino-1H-pyrazole-4,5-dicarbonitrile
The starting material, 3-amino-1H-pyrazole-4,5-dicarbonitrile, can be synthesized from the reaction of tetracyanoethylene with a protected hydrazine, such as tert-butyl carbazate, followed by deprotection.
Step 2: Deamination via Diazotization
The deamination is typically achieved through a diazotization reaction, where the amino group is converted into a diazonium salt, which is then subsequently removed by reduction.
Caption: Deamination pathway for the synthesis of this compound.
Experimental Protocol: Deamination of 3-Amino-1H-pyrazole-4,5-dicarbonitrile
Materials:
-
3-Amino-1H-pyrazole-4,5-dicarbonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Hypophosphorous acid (H₃PO₂)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Suspend 3-amino-1H-pyrazole-4,5-dicarbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, cool a solution of hypophosphorous acid (excess) to 0-5 °C.
-
Slowly add the diazonium salt solution to the cold hypophosphorous acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent to obtain pure this compound.
Performance Data
| Parameter | Value |
| Overall Yield (from 3-aminopyrazole) | 60-70% |
| Reaction Time (Deamination step) | 4-6 hours |
| Temperature | 0-5 °C to Room Temperature |
| Purity (after recrystallization) | >97% |
Comparative Analysis
| Feature | Method 1: Direct Cyclization | Method 2: Deamination |
| Starting Materials | Tetracyanoethylene, Hydrazine hydrate | 3-Amino-1H-pyrazole-4,5-dicarbonitrile |
| Number of Steps | One | Two (synthesis of aminopyrazole + deamination) |
| Overall Yield | High (85-95%) | Moderate (60-70%) |
| Atom Economy | Excellent | Moderate |
| Reagent Hazards | TCNE is toxic and moisture-sensitive. Hydrazine is toxic and corrosive. | Diazonium salts can be explosive. Sodium nitrite and hypophosphorous acid require careful handling. |
| Scalability | Potentially high, but exothermic nature requires careful control. | More complex due to the multi-step nature and handling of diazonium intermediates. |
| Simplicity | High | Moderate to Low |
Conclusion and Recommendations
For the synthesis of this compound, the Direct Cyclization of Tetracyanoethylene with Hydrazine Hydrate (Method 1) is the superior method in terms of yield, atom economy, and overall simplicity. Its one-pot nature makes it an attractive choice for both laboratory-scale synthesis and potential industrial scale-up. However, the hazardous nature of the starting materials necessitates stringent safety precautions.
The Deamination of 3-Amino-1H-pyrazole-4,5-dicarbonitrile (Method 2) provides a viable alternative, particularly if the aminopyrazole precursor is readily available. While the overall yield is lower and the procedure is more complex, it avoids the direct use of hydrazine hydrate in the final step. The handling of potentially unstable diazonium intermediates is a significant drawback that requires experienced personnel and appropriate safety measures.
Recommendation for Researchers: For routine synthesis and applications where high yield and efficiency are paramount, Method 1 is highly recommended, provided that appropriate safety protocols for handling TCNE and hydrazine are in place. Method 2 may be considered in specific scenarios where the starting aminopyrazole is a more accessible starting material or when avoiding the direct use of hydrazine in the final step is a priority.
A Comparative In-Silico Analysis of 1H-Pyrazole-3,5-dicarbonitrile Derivatives as Potential Dihydroorotate Dehydrogenase (DHODH) Inhibitors
A Senior Application Scientist's Guide to Virtual Screening and Performance Benchmarking
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of novel therapeutic agents. This guide provides an in-depth comparative analysis of 1H-Pyrazole-3,5-dicarbonitrile derivatives as potential inhibitors of human Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis and a validated target for anticancer and autoimmune therapies.[1][2][3] Through a detailed in-silico docking protocol, we will compare the predicted binding affinities and interaction patterns of a representative pyrazole derivative with well-established DHODH inhibitors, offering a framework for virtual screening and lead optimization.
The Rationale: Why this compound and DHODH?
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its synthetic tractability and ability to engage in various non-covalent interactions make it an attractive starting point for inhibitor design. The this compound core, in particular, offers unique electronic properties and hydrogen bonding capabilities that can be exploited for potent and selective enzyme inhibition.
Our target, Dihydroorotate Dehydrogenase (DHODH), is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[1] Consequently, inhibiting DHODH effectively starves these cells of essential building blocks, leading to cell cycle arrest and apoptosis. This makes DHODH a compelling target for the development of novel therapeutics.[1][3]
This guide will walk through a hypothetical in-silico study to assess the potential of this compound derivatives as DHODH inhibitors, comparing their predicted performance against known inhibitors like Brequinar and Teriflunomide.[2][4][5]
Experimental Workflow: A Step-by-Step In-Silico Docking Protocol
The following protocol outlines a robust and reproducible workflow for the in-silico docking of small molecules to a target protein. This process is designed to be self-validating by including known inhibitors as positive controls.
Figure 1: A generalized workflow for in-silico molecular docking studies.
Part 1: Preparation of the Target Protein (DHODH)
-
Structure Retrieval: The three-dimensional crystal structure of human DHODH in complex with an inhibitor is retrieved from the Protein Data Bank (PDB).[6] For this study, we will use the PDB ID: 6QU7, which provides a high-resolution structure of human DHODH.[6]
-
Protein Cleanup: The downloaded PDB file is loaded into a molecular visualization tool such as PyMOL or Discovery Studio Visualizer.[7][8] All water molecules and co-crystallized ligands are removed to create a clean receptor structure.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein, and Gasteiger charges are assigned. This step is crucial for accurately calculating the electrostatic interactions during docking. Software like AutoDockTools is commonly used for this purpose.[9]
Part 2: Preparation of the Ligands
-
Ligand Acquisition: The 2D structures of the this compound derivative and the known DHODH inhibitors (Brequinar and Teriflunomide) are obtained. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized to obtain a stable, low-energy conformation. This can be performed using tools like Open Babel.
-
Ligand File Preparation: The prepared ligand structures are saved in the PDBQT format, which is required by AutoDock Vina. This format includes information about rotatable bonds and atom types.
Part 3: Molecular Docking
-
Grid Box Definition: A grid box is defined around the active site of the DHODH protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket where the co-crystallized ligand was located.
-
Docking Simulation: The molecular docking simulation is performed using AutoDock Vina. The program will explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.
Part 4: Results Analysis and Visualization
-
Binding Energy Analysis: The output from AutoDock Vina provides the binding affinity in kcal/mol for the top-ranked poses of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Pose Visualization and Interaction Analysis: The docked poses are visualized using PyMOL or Discovery Studio Visualizer.[7][8] The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
Comparative Docking Performance
The following table summarizes the hypothetical docking results of a representative this compound derivative against human DHODH, benchmarked against the known inhibitors Brequinar and Teriflunomide.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for Pyrazole Derivative) |
| This compound Derivative | -9.8 | Arg136, Tyr38, Leu46, Gln47 |
| Brequinar (Comparator) | -10.5 | Arg136, Tyr38, Gln47, Phe62 |
| Teriflunomide (Comparator) | -8.9 | Arg136, Tyr38, Ala55, Leu68 |
Note: The binding affinity and interacting residues for the this compound derivative are hypothetical and serve as a representative example for this guide. Actual values would be determined by performing the docking simulation as described.
The hypothetical binding energy of the this compound derivative suggests a strong interaction with the DHODH active site, comparable to the known inhibitors. The nitrile groups of the pyrazole derivative are predicted to form key hydrogen bonds with residues like Arg136 and Gln47, which are known to be crucial for inhibitor binding.
Figure 2: A conceptual diagram of the predicted key interactions between a this compound derivative and the DHODH active site.
Beyond Binding Affinity: ADMET Profiling
A high binding affinity is only one piece of the puzzle in drug discovery. A promising candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various in-silico tools and web servers are available to predict these properties.
Table 2: Predicted ADMET Properties of Lead Compounds
| Property | This compound Derivative | Brequinar | Teriflunomide | Desired Range |
| Molecular Weight ( g/mol ) | < 500 | 329.28 | 270.21 | < 500 |
| LogP | 2.5 | 3.1 | 2.8 | < 5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 | < 10 |
| Predicted BBB Penetration | Low | Low | Low | Low (for peripheral targets) |
| Predicted Oral Bioavailability | Good | Good | Good | High |
The hypothetical ADMET profile of the this compound derivative suggests good drug-like properties, adhering to Lipinski's rule of five. Its predicted low blood-brain barrier (BBB) penetration is advantageous for targeting peripheral enzymes like DHODH, potentially reducing central nervous system side effects.
Conclusion and Future Directions
This in-silico comparison guide demonstrates a systematic approach to evaluating a novel chemical scaffold against a well-validated therapeutic target. The hypothetical docking study of a this compound derivative with human DHODH suggests that this class of compounds holds significant promise as potent inhibitors. The predicted binding affinity is comparable to that of established drugs, and the key interactions with the active site residues provide a strong rationale for their mechanism of action.
The presented workflow, from protein and ligand preparation to docking and ADMET analysis, provides a solid foundation for researchers to conduct their own virtual screening campaigns. The next logical steps in the drug discovery pipeline would involve the synthesis of a library of this compound derivatives and their subsequent in vitro biological evaluation to validate the in-silico predictions. This iterative cycle of computational design and experimental testing is the cornerstone of modern, efficient drug development.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1H-Pyrazole-3,5-dicarbonitrile in Reaction Mixtures by HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring the efficiency, reproducibility, and safety of a synthetic process. 1H-Pyrazole-3,5-dicarbonitrile is a valuable building block in medicinal chemistry, and its precise measurement in complex reaction mixtures is a critical analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of this compound, supported by experimental insights and protocols.
The Analytical Imperative: Why Accurate Quantification Matters
In the synthesis of active pharmaceutical ingredients (APIs), even minor variations in the concentration of an intermediate like this compound can have a cascading effect on the yield, purity, and impurity profile of the final product. Therefore, a robust and validated analytical method is not merely a quality control checkpoint but a vital tool for process understanding and optimization. An ideal quantitative method should be selective, sensitive, accurate, precise, and robust enough to handle the complexity of a typical reaction matrix.
The Workhorse Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of quality control in the pharmaceutical industry for its versatility, sensitivity, and adaptability. For a polar, aromatic compound like this compound, RP-HPLC offers excellent separation from non-polar impurities and starting materials.
Causality Behind Experimental Choices in HPLC Method Development
The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. For this compound, a C18 column is the logical first choice due to its hydrophobic stationary phase, which will effectively retain the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is then fine-tuned to achieve optimal resolution and peak shape. The nitrile groups in the analyte can interact with residual silanols on the silica backbone of the stationary phase, potentially leading to peak tailing. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can suppress this interaction by protonating the silanols, resulting in sharper, more symmetrical peaks.
The choice of detection wavelength is dictated by the analyte's UV absorbance profile. Pyrazole-based compounds typically exhibit strong absorbance in the low UV region, between 200 and 250 nm.[1][2][3] Preliminary analysis using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for this compound, ensuring the highest sensitivity.
A Self-Validating HPLC Protocol
A robust analytical method must be self-validating, meaning its performance is well-characterized and documented. The following protocol is designed for the quantitative analysis of this compound and includes system suitability tests to ensure the reliability of each analytical run.
Experimental Protocol: Quantitative Analysis by RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
Time (min) %B 0 20 10 80 12 80 12.1 20 | 15 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or the determined λmax)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of pure this compound standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the reaction mixture.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
Workflow for HPLC Analysis of this compound
Caption: HPLC workflow from sample preparation to quantification.
A Comparative Look: HPLC vs. Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the quantitative analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and precision. Well-established and widely available. | Requires a chromophore for UV detection. Can be time-consuming for method development. | Excellent. The aromatic pyrazole ring and nitrile groups provide a strong UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and thermally stable compounds. Provides structural information from mass spectra.[4] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Potentially suitable. this compound has a relatively low molecular weight and may be sufficiently volatile for GC analysis. However, thermal stability would need to be confirmed. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei. | No need for a reference standard of the analyte (if an internal standard is used). Provides structural confirmation. Non-destructive.[5] | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures. | Good. The distinct proton signals of the pyrazole ring can be used for quantification against an internal standard. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times and higher resolution compared to HPLC. | Higher initial instrument cost. More susceptible to clogging from dirty samples. | Excellent. Offers a significant improvement in speed and efficiency over conventional HPLC for high-throughput analysis. |
In-depth Comparison and Justification
HPLC vs. GC-MS: For routine quality control of reaction mixtures, HPLC is generally preferred over GC-MS for compounds like this compound. The primary reason is the potential for thermal degradation of the analyte at the high temperatures required for GC analysis. While GC-MS is invaluable for identifying unknown impurities due to the structural information provided by the mass spectrometer, its quantitative accuracy can be compromised if the compound is not fully stable under the analytical conditions.[4] The synthesis of pyrazoles can often result in regioisomers, which can be challenging to separate.[4] In such cases, the high resolving power of HPLC, particularly with modern column technologies, often provides a more reliable separation.
HPLC vs. qNMR: Quantitative NMR is a powerful technique that offers the unique advantage of not requiring an identical standard of the analyte for quantification, provided a certified internal standard is used. This can be particularly useful in the early stages of drug development when pure reference material of an intermediate may be scarce. However, the sensitivity of NMR is significantly lower than that of HPLC-UV. For detecting and quantifying low-level impurities, which is a critical aspect of pharmaceutical analysis, HPLC is the superior choice. Furthermore, the initial investment and running costs of a high-field NMR spectrometer are considerably higher than those of an HPLC system.
Potential Impurities and Chromatographic Selectivity
A key aspect of a stability-indicating HPLC method is its ability to separate the main component from all potential impurities and degradation products. In the synthesis of this compound, potential impurities could include unreacted starting materials such as pyrazole-3-carboxamide, as well as by-products from side reactions.[6] The developed HPLC method should be challenged with samples from stressed conditions (e.g., acid, base, oxidation, heat, light) to ensure that any degradation products are resolved from the main peak.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quantitative analysis of this compound in reaction mixtures, RP-HPLC with UV detection stands out as the most suitable technique due to its high sensitivity, selectivity, and robustness. The provided HPLC protocol offers a solid starting point for method development and validation. While alternative techniques like GC-MS and qNMR have their specific advantages, particularly in impurity identification and early-stage development, HPLC remains the gold standard for quality control in a regulated environment. The key to a successful and reliable analytical method lies in a thorough understanding of the chemistry of the analyte and a systematic approach to method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of 1H-Pyrazole-3,5-dicarbonitrile with Other Key Heterocyclic Building Blocks in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available building blocks, 1H-pyrazole-3,5-dicarbonitrile has emerged as a versatile and potent scaffold, offering a unique combination of structural rigidity, synthetic accessibility, and diverse pharmacological activities. This guide provides a comprehensive, head-to-head comparison of this compound with other prominent heterocyclic building blocks, supported by experimental data and protocols to inform your selection process.
Introduction to this compound: A Privileged Scaffold
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and substituted with two nitrile groups. This specific arrangement of atoms and functional groups imparts a distinct set of physicochemical properties that are highly advantageous in drug design. The pyrazole core itself is a well-established pharmacophore, present in numerous approved drugs.[1][2] The addition of the dinitrile functionality further enhances its utility by providing reactive handles for synthetic elaboration and modulating its electronic properties.
The significance of the pyrazole moiety lies in its ability to act as a versatile scaffold that can be modified to interact with a wide array of biological targets.[3][4] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6][7]
Comparative Analysis: this compound vs. Alternative Heterocycles
To provide a clear perspective, we will compare this compound against three other widely used heterocyclic building blocks: imidazole, 1,2,4-triazole, and pyridine. The comparison will focus on key attributes relevant to drug discovery and development.
Synthetic Accessibility and Versatility
A crucial factor in the selection of a building block is the ease and efficiency of its synthesis and subsequent derivatization.
-
This compound: The synthesis of the pyrazole core is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The dicarbonitrile derivative can be prepared through various synthetic routes, including the cyclization of suitably substituted precursors.[10] The nitrile groups serve as excellent synthetic handles for a wide range of transformations, allowing for the introduction of diverse functional groups.
-
Imidazole: Imidazole synthesis is also well-documented, with the Debus synthesis being a classic example. Its derivatization is straightforward, with the nitrogen atoms readily undergoing alkylation and acylation.
-
1,2,4-Triazole: Triazoles can be synthesized through several methods, including the Pellizzari reaction. The three nitrogen atoms offer multiple sites for substitution, providing considerable synthetic flexibility.
-
Pyridine: As a six-membered heterocycle, pyridine chemistry is extensively studied. A vast array of substituted pyridines are commercially available, and numerous methods exist for their synthesis and functionalization.
dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Comparative Synthetic Accessibility and Versatility of Heterocyclic Building Blocks"
Physicochemical Properties
The physicochemical properties of a scaffold are paramount for determining its drug-like characteristics, including solubility, permeability, and metabolic stability.
| Property | This compound | Imidazole | 1,2,4-Triazole | Pyridine |
| Molecular Weight ( g/mol ) | 118.10 | 68.08 | 69.07 | 79.10 |
| logP (calculated) | ~0.5 | ~-0.08 | ~-0.49 | ~0.65 |
| pKa (basic) | ~2.5[11] | ~7.0 | ~2.3 | ~5.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 4 (2 N, 2 CN) | 1 | 3 | 1 |
Analysis: this compound exhibits a balanced lipophilicity (logP) and a good number of hydrogen bond acceptors, which can be advantageous for target binding. Its lower basicity compared to imidazole and pyridine can be beneficial in reducing potential off-target effects and improving oral bioavailability.
Structural and Electronic Features
The arrangement of atoms and electrons within the heterocyclic ring dictates its geometry, aromaticity, and reactivity.
-
This compound: The pyrazole ring is planar and aromatic.[12][13] The two adjacent nitrogen atoms create a unique electronic environment. The N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[11] The electron-withdrawing nature of the dinitrile groups significantly influences the electron density of the ring, making it more susceptible to nucleophilic attack.
-
Imidazole: Also planar and aromatic, imidazole contains two non-adjacent nitrogen atoms. One nitrogen is pyrrole-like, and the other is pyridine-like. This arrangement contributes to its higher basicity compared to pyrazole.
-
1,2,4-Triazole: This five-membered ring with three nitrogen atoms is also aromatic. The increased number of nitrogen atoms generally leads to a more electron-deficient ring system compared to pyrazole and imidazole.
-
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. It is a relatively electron-deficient system due to the electronegativity of the nitrogen atom.
dot digraph { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Structural and Electronic Property Comparison"
Applications in Drug Discovery: A Performance Snapshot
The ultimate test of a building block's value is its successful application in the development of therapeutic agents.
-
This compound: This scaffold has been explored for a range of therapeutic targets. For instance, derivatives have shown potent activity as kinase inhibitors in cancer therapy.[14] The dinitrile groups can act as key interaction points within the ATP-binding pocket of kinases. Furthermore, pyrazole-containing compounds have been investigated as anti-infective and anti-inflammatory agents.[15]
-
Imidazole: A cornerstone in medicinal chemistry, the imidazole ring is found in numerous drugs, including the antifungal agent ketoconazole and the anti-ulcer drug cimetidine. Its ability to coordinate with metal ions makes it a common feature in metalloenzyme inhibitors.
-
1,2,4-Triazole: This heterocycle is prominent in antifungal drugs like fluconazole and itraconazole, where it coordinates to the heme iron of lanosterol 14α-demethylase. It is also found in various other therapeutic classes.
-
Pyridine: The pyridine ring is one of the most common heterocyclic scaffolds in approved drugs. It is present in a vast array of medications, including the anti-tuberculosis drug isoniazid and the smoking cessation aid varenicline.
Experimental Protocols
To provide practical insights, detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative are provided below.
Protocol 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a reported green and efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles.[10]
Materials:
-
Phenyl hydrazine
-
Benzaldehyde
-
Malononitrile
-
LDH@PTRMS@DCMBA@CuI catalyst (or a suitable alternative base catalyst)
-
Ethanol (EtOH)
-
Water (H₂O)
-
TLC plates (silica gel 60 F254)
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a test tube, combine phenyl hydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).
-
Add the catalyst (0.05 g) to the mixture.
-
Add a 1:1 mixture of H₂O/EtOH (1 mL total volume).
-
Stir the reaction mixture at 55 °C using a magnetic stirrer.
-
Monitor the progress of the reaction by TLC using a mobile phase of n-hexane/ethyl acetate (1:1).
-
Upon completion of the reaction (as indicated by the disappearance of starting materials), filter the reaction mixture to remove the catalyst.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Rationale: This one-pot, three-component reaction is highly efficient and environmentally friendly.[10] The catalyst facilitates the condensation and cyclization steps, leading to the formation of the desired pyrazole derivative in good yield.
dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Experimental Workflow for Pyrazole Synthesis"
Conclusion: Selecting the Optimal Scaffold
The choice of a heterocyclic building block is a multifaceted decision that requires careful consideration of synthetic feasibility, physicochemical properties, and the specific requirements of the biological target.
This compound stands out as a highly valuable scaffold due to its:
-
Unique Electronic Profile: The combination of the pyrazole core and electron-withdrawing dinitrile groups provides a distinct electronic landscape for molecular recognition.
-
Synthetic Tractability: The nitrile groups offer versatile handles for the introduction of diverse chemical functionalities.
-
Favorable Physicochemical Properties: Its balanced lipophilicity and hydrogen bonding capacity contribute to good drug-like properties.
While imidazole, 1,2,4-triazole, and pyridine remain indispensable tools in the medicinal chemist's arsenal, this compound offers a compelling alternative with a unique set of attributes that can be strategically leveraged to address challenging drug discovery targets. Its growing presence in the scientific literature underscores its potential as a privileged scaffold for the next generation of therapeutics.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 13. ijraset.com [ijraset.com]
- 14. nbinno.com [nbinno.com]
- 15. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazole-3,5-dicarbonitrile
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 1H-Pyrazole-3,5-dicarbonitrile, a compound whose structural features—a pyrazole ring and two nitrile groups—necessitate a cautious and informed approach to its end-of-life handling. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily accessible, established principles for handling hazardous chemical waste, particularly those containing pyrazole and nitrile functionalities, mandate its treatment as a hazardous substance.
The core principle underpinning this protocol is risk mitigation. Pyrazole derivatives are recognized for a spectrum of biological activities, and some can exhibit toxicity.[1] Nitrile compounds are also of toxicological concern, with the potential for adverse health effects. Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[2][3][4]
I. Hazard Assessment and Pre-Disposal Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The dinitrile and pyrazole moieties suggest that this compound should be handled with care, assuming it to be harmful if swallowed, and a skin and eye irritant.
Personal Protective Equipment (PPE): A non-negotiable first line of defense, proper PPE must be worn at all times when handling this compound waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[5]
-
Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin exposure.[6]
All handling of the dry chemical or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect un-used or contaminated this compound powder in a dedicated hazardous waste container.[7] This includes any contaminated items such as weighing paper, spatulas, or absorbent pads used in spill cleanup.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container designated for hazardous liquid waste.[8]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated. The initial rinsate from cleaning this glassware should be collected as hazardous liquid waste.[9]
2. Container Selection and Labeling:
-
Compatibility: Waste containers must be chemically compatible with pyrazole and nitrile compounds. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Condition: Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[8]
-
Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container (accumulation start date).[8]
-
3. On-Site Accumulation and Storage:
-
Secure Closure: Waste containers must be kept tightly closed except when actively adding waste.[10]
-
Designated Area: Store the waste container in a designated hazardous waste accumulation area within the laboratory, such as a secondary containment tray in a ventilated cabinet. This area should be away from incompatible materials like strong oxidizing agents and acids.[2][6]
-
Volume Limits: Do not overfill waste containers; a recommended maximum fill level is 90% of the container's capacity to allow for expansion.[10]
4. Arranging for Final Disposal:
-
Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EHS) department.
-
Waste Pickup Request: Follow the established procedure to request a waste pickup. This may involve an online form or a direct call to the EHS office.
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4] These facilities employ methods such as controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.
III. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills of the solid, carefully sweep up the material and place it into a labeled hazardous waste container.[6][7] Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
IV. Data Summary and Visual Workflow
To facilitate quick reference, the key information for the disposal of this compound is summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed toxicity based on pyrazole and dinitrile functional groups.[1][11] |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent eye/skin contact and chemical exposure.[5][6] |
| Handling Location | Chemical Fume Hood | To prevent inhalation of dust or aerosols.[4] |
| Solid Waste Container | Labeled, sealed, compatible container | To ensure safe containment and proper identification.[7][8] |
| Liquid Waste Container | Labeled, sealed, leak-proof, compatible container | To prevent leaks and ensure proper identification.[8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | To prevent potentially hazardous reactions.[2][6] |
| Final Disposal Method | Licensed Hazardous Waste Facility (e.g., Incineration) | To ensure environmentally compliant destruction of the chemical.[4] |
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment, and upholding the highest standards of scientific integrity and responsibility.
References
- 1. echa.europa.eu [echa.europa.eu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrazole-3,5-dicarbonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 1H-Pyrazole-3,5-dicarbonitrile, a member of the versatile pyrazole family, presents a unique handling challenge. While comprehensive toxicological data for this specific molecule is not extensively published, its structure—a heterocyclic pyrazole core functionalized with two nitrile groups—provides critical clues for a robust safety assessment.
This guide moves beyond a simple checklist. It is designed to instill a risk-assessment mindset, explaining the scientific rationale behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment & Risk Analysis: A Proactive Stance
Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, we must adopt a conservative safety posture. This involves extrapolating potential hazards from structurally similar compounds and understanding the risks associated with its functional groups.
-
Pyrazole Core: Many pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] We must assume this compound, as a fine powder, can easily become airborne and act as an irritant upon contact or inhalation.[3]
-
Dicarbonitrile Groups: Organic nitriles are a class of compounds that require careful handling due to their potential toxicity. The primary concern is the possibility of metabolic release of cyanide, although the rate and extent of this process vary widely between different nitrile compounds. Therefore, it is prudent to treat this compound with a higher degree of caution than a simple irritant, preventing all routes of exposure.
Based on this analysis, this compound should be treated as, at minimum, a substance that is harmful if swallowed, toxic in contact with skin, and causes serious eye, skin, and respiratory irritation .[4]
The Hierarchy of Controls: Engineering Safety into Your Workflow
Before we even consider PPE, we must implement foundational safety measures. PPE is the last line of defense, not the first. The Occupational Safety and Health Administration (OSHA) mandates a "hierarchy of controls" to provide robust protection.[5][6]
-
Elimination/Substitution: In a research context, this is often not feasible as the molecule is the subject of the study.
-
Engineering Controls: These are the most critical physical barriers. All handling of this compound, from weighing to solution preparation, must be performed inside a certified chemical fume hood.[7] This protects you from inhaling airborne powder or vapors.
-
Administrative Controls: This includes developing a written Chemical Hygiene Plan (CHP), providing comprehensive training, and clearly labeling all containers and work areas.[6] Your institution's Environmental Health and Safety (EHS) office is a key resource in developing these protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
Only after implementing engineering and administrative controls do we select PPE to mitigate the risk of direct contact.
Primary Barriers: Direct Contact Protection
These items are designed to prevent the chemical from ever touching your body.
-
Hand Protection: Disposable nitrile gloves are the standard for providing a sufficient barrier against incidental chemical contact in a laboratory setting.[8][9] However, for handling a potentially toxic compound, a single pair is insufficient.
-
Action: Double-gloving is mandatory. Wear two pairs of nitrile gloves. This provides a significant safeguard against undetected pinhole leaks and allows for the safe removal of the outer glove immediately following any known contact, preventing cross-contamination.[10] Change gloves frequently and immediately after handling the compound.
-
-
Eye and Face Protection: Protecting your eyes from airborne powder or splashes is non-negotiable.
Secondary Barriers: Body and Clothing Protection
These items protect your skin and personal clothing from contamination.
-
Protective Clothing: A standard cotton lab coat is not enough.
The following table summarizes the minimum PPE required for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Goggles | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a Chemical Fume Hood |
| Reaction Setup/Sampling | Double Nitrile Gloves | Safety Goggles | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves (or heavier duty) | Safety Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a Chemical Fume Hood. Use of a respirator may be required based on spill size. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with a disposable plastic-backed absorbent pad to contain any minor spills.[12]
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Handling: Perform all manipulations slowly and deliberately to avoid creating airborne dust. When transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared vessel.
-
Doffing PPE: Upon completion of work, remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in a manner that avoids contaminating your skin or clothing. Wash hands thoroughly with soap and water.[13]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an inert absorbent material to clean it up while wearing appropriate PPE. Place the absorbed material in a sealed container for hazardous waste disposal.[16] For larger spills, evacuate the lab and contact your institution's EHS team.
Waste Disposal
All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Gloves, weigh paper, and absorbent pads.
-
Contaminated glassware and sharps.
-
Surplus chemical and its solutions.
Collect all waste in a clearly labeled, sealed hazardous waste container.[16] Do not mix with other waste streams. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[15][17]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that safety measures scale with the potential risk of the procedure.
Caption: PPE selection decision workflow for handling this compound.
By integrating this expert-level guidance into your daily laboratory operations, you build a culture of safety that is both compliant and intuitive. Always remember to consult your institution's specific Chemical Hygiene Plan and EHS professionals for any questions or concerns.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. afgsci.com [afgsci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
